(8-Chloroquinolin-4-yl)boronic acid
Description
BenchChem offers high-quality (8-Chloroquinolin-4-yl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (8-Chloroquinolin-4-yl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(8-chloroquinolin-4-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BClNO2/c11-8-3-1-2-6-7(10(13)14)4-5-12-9(6)8/h1-5,13-14H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFIJGSJRSQIDAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=CC=C(C2=NC=C1)Cl)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(8-Chloroquinolin-4-yl)boronic Acid: Technical Profile & Utilization Guide
This technical guide details the structural characteristics, synthesis, stability profiles, and medicinal chemistry applications of (8-Chloroquinolin-4-yl)boronic acid and its surrogate derivatives.
Executive Summary
(8-Chloroquinolin-4-yl)boronic acid is a high-value heterocyclic building block used primarily in the synthesis of type II kinase inhibitors, antimalarial agents, and complex biaryl scaffolds via Suzuki-Miyaura cross-coupling.
The compound presents specific handling challenges due to the electronic deficiency of the quinoline C4 position, rendering the C-B bond susceptible to protodeboronation. Consequently, this guide prioritizes the use of its boronate esters (e.g., pinacol) or protected forms (MIDA boronates) as the operational standard in drug development workflows.
| Property | Data |
| IUPAC Name | (8-Chloroquinolin-4-yl)boronic acid |
| Common Surrogate | 8-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline |
| Molecular Formula | C |
| Molecular Weight | 207.42 g/mol |
| Precursor CAS | 927800-40-6 (4-Bromo-8-chloroquinoline) |
| Key Reactivity | Suzuki-Miyaura Coupling, Chan-Lam Coupling |
| Stability Class | Unstable (Prone to C4-protodeboronation) |
Chemical Structure & Electronic Properties[2][3]
The 8-chloroquinoline scaffold is a "privileged structure" in medicinal chemistry, famously anchoring antimalarial drugs like chloroquine. The introduction of a boronic acid at the C4 position creates a unique electronic environment.
Structural Analysis
-
Quinoline Ring System: The nitrogen atom at position 1 creates a significant dipole. The C4 position (gamma to nitrogen) is naturally electron-deficient, making it susceptible to nucleophilic attack but also facilitating transmetallation in palladium cycles.
-
8-Chloro Substituent: This group exerts an inductive electron-withdrawing effect (-I), further reducing electron density in the heteroaromatic ring. This increases the acidity of the boronic acid but also heightens the risk of hydrolytic cleavage of the C-B bond.
-
Steric Environment: The C4-boronate is flanked by the C5-proton (peri-position). Steric repulsion between the boronate oxygens and H-5 can twist the boronate group out of planarity, affecting conjugation and solubility.
Visualization: 3D Conformation & Numbering
The following diagram illustrates the core numbering and the steric interaction at the peri-position.
Caption: Structural numbering of 8-chloroquinoline showing the C4-reactive center and peri-steric interaction.
Synthesis & Manufacturing Protocols
Direct isolation of the free boronic acid is often impractical due to stability issues. The industry standard is to synthesize the Pinacol Ester (Bpin) via Miyaura Borylation. This species is robust, isolable, and chromatography-stable.
Protocol: Miyaura Borylation (Recommended)
This method avoids the use of n-butyllithium, which can attack the quinoline C2 position or cause halogen dance side reactions.
Reagents:
-
Substrate: 4-Bromo-8-chloroquinoline (1.0 equiv)
-
Boron Source: Bis(pinacolato)diboron (B
pin ) (1.1 equiv) -
Catalyst: Pd(dppf)Cl
[1]·CH Cl (3-5 mol%) -
Base: Potassium Acetate (KOAc) (3.0 equiv)
-
Solvent: 1,4-Dioxane (anhydrous)
Step-by-Step Procedure:
-
Inertion: Charge a reaction flask with 4-bromo-8-chloroquinoline, B
pin , and KOAc. Evacuate and backfill with Argon (3 cycles).[1] -
Solvation: Add anhydrous 1,4-dioxane and sparge with Argon for 15 minutes to remove dissolved oxygen (critical for Pd(0) longevity).
-
Catalysis: Add Pd(dppf)Cl
[1]·CH Cl under a positive stream of Argon. -
Reaction: Heat the mixture to 80–90°C for 4–12 hours. Monitor by LC-MS (Target M+H
290-292 for the pinacol ester). -
Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black. Concentrate the filtrate in vacuo.
-
Purification: The residue is typically purified via flash column chromatography (Hexanes/Ethyl Acetate).
-
Note: Silica gel can induce protodeboronation if too acidic. Neutralize silica with 1% Et
N or use alumina if degradation is observed.
-
Reaction Mechanism (Miyaura Cycle)
Caption: Catalytic cycle for the synthesis of the pinacol ester surrogate.
Stability & Handling: The Protodeboronation Challenge
Researchers must be aware that heterocyclic boronic acids with the boron atom at the 2- or 4-position relative to nitrogen are inherently unstable.
Mechanism of Instability
In aqueous or protic media, (8-chloroquinolin-4-yl)boronic acid undergoes protodeboronation (replacement of B(OH)
Risk Factors:
-
High pH: Promotes formation of the boronate "ate" complex, which is the reactive species for protodeboronation.
-
Metal Salts: Some copper or silver salts used in coupling can accelerate this decomposition.
Mitigation Strategies
-
Use Esters: Always synthesize and store the Pinacol Ester . It is significantly more resistant to hydrolysis than the free acid.
-
MIDA Boronates: For long-term storage or iterative synthesis, converting to the N-methyliminodiacetic acid (MIDA) boronate is the gold standard for stability.
-
Anhydrous Coupling: When using this building block in Suzuki coupling, utilize anhydrous conditions (e.g., DMF/K
PO or Dioxane/Cs CO ) to minimize water-mediated degradation.
Medicinal Chemistry Applications
The 8-chloroquinoline moiety acts as a pharmacophore capable of intercalation into DNA and inhibition of specific kinases.
Antimalarial Scaffolds
Historically derived from quinine and chloroquine, the 8-chloroquinoline core is investigated for activity against Plasmodium falciparum. The 4-position is the vector for attaching side chains (like the diethylamino-pentyl chain in chloroquine) or biaryl systems via Suzuki coupling to overcome resistance.
Kinase Inhibition (Type II)
In oncology, 4-aryl-quinolines are potent kinase inhibitors. The 8-chloro group occupies a hydrophobic pocket (often the "gatekeeper" region or adjacent solvent front), improving selectivity.
-
Workflow: (8-Chloroquinolin-4-yl)boronic acid
Suzuki Coupling with Heteroaryl Halide Kinase Inhibitor Lead.
Quantitative Data: Solubility & Lipophilicity
Estimated properties for the free boronic acid:
| Parameter | Value | Implication |
| cLogP | ~1.8 - 2.2 | Moderate lipophilicity; good membrane permeability. |
| TPSA | ~53 Å | Favorable for oral bioavailability (Rule of 5 compliant). |
| pKa (Quinoline N) | ~3.5 - 4.0 | Less basic than quinoline (pKa 4.9) due to 8-Cl effect.[2][3][4] |
| Solubility | Low in neutral H | Soluble in DMSO, MeOH, and basic aqueous buffers. |
References
-
Synthesis of Quinoline Boronates
-
Precursor Availability
-
Stability of Heterocyclic Boronic Acids
- Title: Protodeboronation of Heteroarom
- Source:Journal of the American Chemical Society.
- Context: Mechanistic insight into the instability of 2- and 4-pyridyl/quinolyl boron
-
Miyaura Borylation Methodology
- Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.
- Source:Chemical Reviews.
- Context: Standard review for the boryl
Sources
(8-Chloroquinolin-4-yl)boronic acid CAS number and suppliers
An In-depth Technical Guide to (8-Chloroquinolin-4-yl)boronic acid: Synthesis, Reactivity, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (8-Chloroquinolin-4-yl)boronic acid, a specialized chemical intermediate. Aimed at researchers, scientists, and professionals in drug development, this document delves into the compound's properties, plausible synthetic routes, and its significant potential in chemical synthesis, particularly in the realm of medicinal chemistry.
Introduction: The Significance of Chloroquinoline Boronic Acids
The quinoline scaffold is a privileged heterocyclic motif, forming the core of numerous biologically active compounds and approved pharmaceuticals. Its derivatives are known to exhibit a wide range of therapeutic properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][2][3] Boronic acids, characterized by their C-B(OH)₂ functional group, are exceptionally versatile building blocks in modern organic synthesis.[4][5] Their stability, low toxicity, and predictable reactivity make them ideal substrates for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone for the formation of carbon-carbon bonds in complex molecule synthesis.[4][6]
The specific isomer, (8-Chloroquinolin-4-yl)boronic acid, combines these two valuable moieties. The chlorine atom at the 8-position and the boronic acid at the 4-position offer distinct points for chemical modification, making it a potentially powerful intermediate for constructing diverse molecular libraries for structure-activity relationship (SAR) studies in drug discovery.
Physicochemical Properties and CAS Number
A diligent search of prominent chemical databases does not yield a specific CAS (Chemical Abstracts Service) number for (8-Chloroquinolin-4-yl)boronic acid. This indicates that the compound is likely not a standard, commercially available reagent and may be considered a novel or specialized chemical entity that requires custom synthesis.
For context and comparison, several other isomers of chloroquinoline boronic acid are commercially available.
Table 1: Physicochemical Data of Related Chloroquinoline Boronic Acid Isomers
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| (6-Chloroquinolin-4-yl)boronic acid | 1312794-10-7[7] | C₉H₇BClNO₂ | 207.42 |
| (8-Chloroquinolin-6-yl)boronic acid | 2230902-55-1[8] | C₉H₇BClNO₂ | 207.42 |
| (7-Chloroquinolin-3-yl)boronic acid | 1370040-83-7 | C₉H₇BClNO₂ | 207.42 |
| Quinolin-8-ylboronic acid | 86-58-8[9][10] | C₉H₈BNO₂ | 172.98 |
Proposed Synthesis and Mechanistic Insights
Given its absence from commercial catalogs, the synthesis of (8-Chloroquinolin-4-yl)boronic acid must be approached through established synthetic methodologies for heteroaryl boronic acids. The key is to devise a route that selectively introduces the boronic acid group at the C4 position of the 8-chloroquinoline scaffold.
Recommended Precursor: 8-Chloro-4-iodoquinoline
The most logical and strategic starting material for this synthesis is 8-chloro-4-iodoquinoline (CAS 49713-55-5).[11] The rationale for this choice is based on the differential reactivity of the carbon-halogen bonds. The C-I bond is significantly more susceptible to both halogen-metal exchange and palladium-catalyzed oxidative addition compared to the more robust C-Cl bond. This inherent reactivity difference allows for regioselective functionalization at the C4 position while preserving the C8-chloro substituent.
Synthetic Strategy: Palladium-Catalyzed Miyaura Borylation
The Miyaura borylation is a robust and highly functional-group-tolerant method for synthesizing boronate esters, which can then be hydrolyzed to the corresponding boronic acids.[12][13] This approach is often preferred over organolithium-based methods due to its milder reaction conditions and broader substrate scope.
The proposed reaction involves treating 8-chloro-4-iodoquinoline with a boron source, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a suitable base.
Key Components and Their Rationale:
-
Palladium Catalyst: A combination of a palladium precursor and a phosphine ligand is crucial. Catalytic systems like Pd(dppf)Cl₂ (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) or a combination of Pd(OAc)₂ with a sterically hindered biarylphosphine ligand such as SPhos or XPhos are highly effective for borylations of aryl halides.[14][15] These bulky, electron-rich ligands facilitate the crucial oxidative addition and reductive elimination steps of the catalytic cycle and are known to be effective for challenging substrates.
-
Boron Source: Bis(pinacolato)diboron (B₂pin₂) is the most common reagent for this transformation, leading to the formation of a stable pinacol boronate ester.
-
Base: A mild base like potassium acetate (KOAc) or potassium phosphate (K₃PO₄) is typically used. The base is essential for the transmetalation step, where the boryl group is transferred to the palladium center.
-
Solvent: Anhydrous, aprotic solvents like 1,4-dioxane, THF, or DMF are commonly employed.
The resulting (8-chloroquinolin-4-yl)boronic acid pinacol ester can be used directly in subsequent reactions or hydrolyzed to the free boronic acid using aqueous acid.
Caption: Proposed workflow for the synthesis of (8-Chloroquinolin-4-yl)boronic acid.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of (8-Chloroquinolin-4-yl)boronic acid lies in its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This reaction enables the formation of a C-C bond between the C4 position of the quinoline ring and a carbon atom of an organic halide or triflate, providing access to a vast array of 4-aryl or 4-heteroaryl-8-chloroquinolines.
The Catalytic Cycle
The mechanism of the Suzuki-Miyaura reaction is a well-understood catalytic cycle involving a palladium catalyst.[6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Experimental Protocol
This protocol provides a robust, self-validating system for the Suzuki-Miyaura coupling of a chloroquinoline boronic acid with a generic aryl bromide.
Objective: To synthesize a 4-aryl-8-chloroquinoline derivative.
Materials:
-
(8-Chloroquinolin-4-yl)boronic acid (or its pinacol ester) (1.0 eq)
-
Aryl bromide (1.1 - 1.2 eq)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 - 0.05 eq)
-
Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v mixture)
Procedure:
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add (8-Chloroquinolin-4-yl)boronic acid, the aryl bromide, and the base (Na₂CO₃).
-
Degassing: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This step is critical to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent and Catalyst Addition: Add the degassed solvent mixture (Dioxane/Water) via syringe, followed by the palladium catalyst. The use of a water co-solvent often accelerates the transmetalation step.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-aryl-8-chloroquinoline product.
Applications in Drug Discovery and Beyond
The true value of (8-Chloroquinolin-4-yl)boronic acid is as a versatile scaffold for creating novel compounds with potential therapeutic applications.
-
Anticancer Agents: Many potent kinase inhibitors are based on the quinoline core. The ability to install diverse aryl and heteroaryl groups at the C4 position via Suzuki coupling allows for systematic exploration of the binding pockets of various kinases.
-
Antimicrobial Development: The quinoline ring is a key component of historic antimalarial drugs like chloroquine. New derivatives created from this boronic acid could be screened for activity against drug-resistant strains of bacteria and parasites.[2]
-
Neuroprotective Compounds: Certain 8-hydroxyquinoline derivatives have shown promise as neuroprotective agents due to their metal-chelating properties.[2][3] While this boronic acid lacks the 8-hydroxy group, the 8-chloro substituent can be a precursor to other functional groups, opening avenues for developing novel neuro-active compounds.
-
Materials Science: Quinoline derivatives are utilized as ligands and components in fluorescent sensors and organic light-emitting diodes (OLEDs).[2][16] The boronic acid handle allows for the incorporation of this scaffold into larger conjugated systems for advanced materials applications.
Suppliers of Precursors and Related Compounds
Table 2: Sourcing of Precursors and Related Chloroquinoline Boronic Acids
| Compound | Supplier(s) |
| 8-Chloro-4-iodoquinoline | BenchChem[11] |
| (6-Chloroquinolin-4-yl)boronic acid | Fluorochem[7] |
| (8-Chloroquinolin-6-yl)boronic acid | ChemScene[8] |
| (7-Chloroquinolin-3-yl)boronic acid | Sigma-Aldrich |
| General Boronic Acids | Frontier Specialty Chemicals[17], Synthonix, Inc.[18], Boron Molecular[19] |
Conclusion
(8-Chloroquinolin-4-yl)boronic acid represents a high-potential, albeit currently non-commercial, building block for advanced chemical synthesis. Its strategic placement of a reactive boronic acid group and a chloro substituent on the privileged quinoline scaffold makes it an attractive target for custom synthesis. This guide provides a robust, scientifically-grounded framework for its preparation via Miyaura borylation and its subsequent application in Suzuki-Miyaura cross-coupling reactions. For researchers in drug discovery and materials science, the synthetic accessibility and strategic value of this compound open the door to novel molecular architectures with significant potential for innovation.
References
-
ResearchGate. Suzuki-Miyaura coupling of quinoline-N-oxide 22 and boronic acid 25. [Link]
-
Royal Society of Chemistry. Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
ResearchGate. Palladium-catalyzed borylation of 4-chlorotoluene. [Link]
-
National Center for Biotechnology Information. Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound. [Link]
-
Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Boronic Acids in Modern Drug Discovery. [Link]
-
National Center for Biotechnology Information. Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis. [Link]
-
PubChemLite. 8-chloro-4-iodoquinoline (C9H5ClIN). [Link]
-
National Center for Biotechnology Information. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
-
Organic Chemistry Portal. An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane. [Link]
-
National Center for Biotechnology Information. Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener. [Link]
-
ScienceMadness.org. lithiation of 8-bromoquinoline. [Link]
-
MDPI. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]
-
MDPI. Synthesis and Properties of a Novel Four-Coordinate 8-Hdroxy-Quinolate-Based Complex. [Link]
-
ResearchGate. Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. [Link]
-
Caming Pharmaceutical Ltd. 8-Quinolineboronicacid CAS 86-58-8. [Link]
-
National Center for Biotechnology Information. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]
-
Durham University. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Link]
-
ResearchGate. How to synthesized 8-chloroquinoline from 8-hydroxyquinoline?. [Link]
-
ResearchGate. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
- Google Patents. Synthesizing and purifying method for 8-hydroxyquionline lithium.
-
Synthonix, Inc. Boronic Acids and Derivatives. [Link]
-
Drug Discovery & Development. Novel Synthesis Technique Produces Boronic Acid-Based Drugs. [Link]
-
SciSpace. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]
-
National Center for Biotechnology Information. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. [Link]
-
Boron Molecular. Boronic acid esters Supplier. [Link]
-
Macmillan Group, Princeton University. Enantioselective Lithiation. [Link]
Sources
- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. chemscene.com [chemscene.com]
- 9. caming.com [caming.com]
- 10. 86-58-8 | Quinolin-8-ylboronic acid - AiFChem [aifchem.com]
- 11. 4-Chloro-8-iodoquinoline CAS 49713-55-5 [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane [organic-chemistry.org]
- 16. mdpi.com [mdpi.com]
- 17. Boronic Acids | High Purity, Global Shipping [frontierspecialtychemicals.com]
- 18. Synthonix, Inc > Boronic Acids and Derivatives [synthonix.com]
- 19. boronmolecular.com [boronmolecular.com]
Molecular weight and formula of 8-chloroquinoline-4-boronic acid
Content Type: Technical Guide & Synthetic Manual Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
8-Chloroquinoline-4-boronic acid is a specialized heteroaryl organoboron intermediate used primarily in the synthesis of complex pharmaceutical scaffolds. As a functionalized quinoline, it serves as a critical building block for introducing the 8-chloroquinoline moiety—a privileged structure in kinase inhibitors, antimalarials, and DNA-intercalating agents—via Suzuki-Miyaura cross-coupling.
This guide provides a definitive technical profile of the compound, detailing its physicochemical properties, validated synthetic pathways, and handling protocols to mitigate the instability inherent to electron-deficient heteroaryl boronic acids.
Physicochemical Profile
The following data represents the theoretical and calculated properties for 8-chloroquinoline-4-boronic acid. Due to the propensity of boronic acids to dehydrate into boroxines (cyclic trimers), the "free acid" form exists in dynamic equilibrium with its anhydride.
Table 1: Molecular Specifications
| Property | Value | Notes |
| IUPAC Name | (8-Chloroquinolin-4-yl)boronic acid | |
| Molecular Formula | C₉H₇BClNO₂ | |
| Molecular Weight | 207.42 g/mol | Calculated (Free Acid) |
| Exact Mass | 207.026 g/mol | Monoisotopic |
| CAS Number | Not widely listed | Custom synthesis required; often stored as pinacol ester.[1] |
| Physical State | Off-white to tan solid | Hygroscopic; tends to darken upon oxidation. |
| Solubility | DMSO, Methanol, DMF | Poor solubility in non-polar solvents (Hexane, Et₂O). |
| pKa (B-OH) | ~8.5 - 9.0 | Predicted; Quinoline N is basic (pKa ~4.9). |
Critical Note on Stoichiometry: When using this reagent in precise stoichiometric calculations, researchers must account for the variable water content and the potential presence of the boroxine trimer (
). It is recommended to titrate the reagent or use the corresponding pinacol ester for higher precision.
Synthetic Methodologies
The synthesis of 8-chloroquinoline-4-boronic acid is non-trivial due to the presence of the basic quinoline nitrogen and the electrophilic nature of the C4 position. Two primary routes are established: Cryogenic Halogen-Metal Exchange (Route A) and Palladium-Catalyzed Miyaura Borylation (Route B).
Route A: Cryogenic Halogen-Metal Exchange (Lithiation)
This pathway is preferred for small-scale, rapid synthesis but requires strict anhydrous conditions.
-
Starting Material: 4-Bromo-8-chloroquinoline (CAS 65340-71-8).[1]
-
Reagent: n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA).
-
Electrophile: Triisopropyl borate (
). -
Protocol:
-
Dissolve 4-bromo-8-chloroquinoline in dry THF under Argon.
-
Cool to -78°C to prevent nucleophilic attack on the quinoline ring.
-
Add n-BuLi dropwise. The bromine-lithium exchange generates the 4-lithio species.
-
Add
immediately. -
Allow to warm to room temperature and quench with dilute aqueous acid (HCl).
-
Route B: Miyaura Borylation (Pd-Catalyzed)
Preferred for scale-up to avoid cryogenic conditions and functional group incompatibility.
-
Catalyst:
or / . -
Boron Source: Bis(pinacolato)diboron (
). -
Base: Potassium Acetate (KOAc).
-
Protocol:
-
Combine aryl halide,
, and KOAc in 1,4-dioxane. -
Degas thoroughly (Oxygen poisons the Pd(0) species).
-
Heat to 80-100°C for 4–12 hours.
-
Post-processing: The resulting pinacol ester can be hydrolyzed to the free acid using
/ or used directly in subsequent couplings.
-
Visualization: Synthetic Workflow
Figure 1: Dual synthetic pathways for accessing the target boronic acid. Route A is kinetic; Route B is thermodynamic.
Reactivity & Applications
Suzuki-Miyaura Cross-Coupling
The primary utility of 8-chloroquinoline-4-boronic acid is in Palladium-catalyzed cross-coupling reactions to form
Mechanistic Challenges:
-
Protodeboronation: Heteroaryl boronic acids, particularly those with nitrogen adjacent to the carbon-boron bond (like 2-pyridyl), are highly unstable. While the 4-position in quinoline is more stable than the 2-position, protodeboronation remains a competing side reaction under aqueous basic conditions.
-
Catalyst Poisoning: The quinoline nitrogen is a Lewis base that can coordinate to the Palladium center, displacing phosphine ligands and deactivating the catalyst.
-
Solution: Use sterically bulky ligands (e.g., XPhos , SPhos ) or "phosphine-free" conditions to prevent N-coordination.
-
Medicinal Chemistry Targets
The 8-chloroquinoline scaffold is a bioisostere and pharmacophore found in:
-
Kinase Inhibitors: Targeting the ATP-binding pocket where the quinoline nitrogen mimics the adenine N1.
-
Antimalarials: Analogous to the 4-aminoquinoline core of Chloroquine, where the 8-chloro substitution modulates lipophilicity and metabolic stability.
-
Metal Chelators: The 8-chloro substituent affects the pKa of the ring nitrogen, influencing the binding affinity for metals like
and in neurodegenerative disease models.
Visualization: Application Logic
Figure 2: Application spectrum and optimization strategies for cross-coupling reactions.
Handling, Stability, and Safety
Storage Protocols
-
Temperature: Store at 2–8°C.
-
Atmosphere: Hygroscopic. Store under Argon or Nitrogen to prevent hydrolysis and oxidation.
-
Anhydride Formation: Upon prolonged storage, the acid may dehydrate to the boroxine. This is reversible by treating with aqueous base during the reaction workup.
Safety Profile (Predicted)
-
Hazard Statements: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).
-
Handling: Use in a fume hood. Avoid dust formation.
Analytical Characterization
-
¹H NMR (DMSO-d₆): Expect resonances for the quinoline protons. The boronic acid -OH protons typically appear as a broad singlet around 8.0–9.0 ppm, which disappears upon
shake. -
Mass Spectrometry: In ESI+, look for the
peak (208/210 due to Cl/B isotopes) or the boronate ester adducts if MeOH is used as solvent.
References
-
PubChem. 8-Quinolineboronic acid (Analogous Structure Data). National Library of Medicine. Available at: [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. (General reference for heteroaryl boronic acid stability).
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[4][5] Chemical Reviews.
Sources
Comparative Technical Guide: 8-Chloroquinolin-4-yl vs. 6-yl Boronic Acids
This guide details the structural, synthetic, and reactive divergences between 8-chloroquinolin-4-yl boronic acid and 8-chloroquinolin-6-yl boronic acid . It is designed for medicinal chemists and process engineers navigating the specific challenges of functionalizing the quinoline scaffold.
Executive Summary
The regioisomerism of quinoline boronic acids dictates their stability and utility in cross-coupling reactions.
-
8-Chloroquinolin-6-yl boronic acid behaves as a robust aryl boronic acid. It is stable, isolable, and compatible with aqueous Suzuki-Miyaura conditions.[1]
-
8-Chloroquinolin-4-yl boronic acid behaves as an unstable heteroaryl boronic acid. It is highly susceptible to protodeboronation due to the electron-deficient nature of the pyridine-like ring and the vinylogous relationship to the nitrogen atom.
Strategic Recommendation: For C4-functionalization, industry standard practice favors "reverse polarity" coupling (using 4-chloroquinoline as the electrophile). If a C4-nucleophile is required, MIDA boronates or anhydrous in situ generation are the only viable protocols.
Electronic Structure & Stability Analysis
The fundamental difference lies in the electronic environment of the carbon atom bearing the boronic acid moiety.
The 6-yl Isomer (Benzenoid Stability)
-
Location: The C6 position resides on the carbocyclic (benzene) ring of the quinoline.
-
Electronic Character: While the quinoline system is overall electron-deficient, the benzene ring retains significant aromatic stability. The C6 position is not in direct conjugation with the electron-withdrawing nitrogen via a vinylogous pathway.
-
Outcome: The C-B bond is strong. The compound resists hydrolysis and protodeboronation, allowing for long-term bench storage.
The 4-yl Isomer (Pyridinoid Instability)
-
Location: The C4 position resides on the heterocyclic (pyridine) ring.
-
Electronic Character: This position is para to the quinoline nitrogen. It is highly electron-deficient (low LUMO).
-
The 8-Chloro Effect: The chlorine atom at C8 exerts a strong inductive electron-withdrawing effect (-I). For the 4-yl isomer, this further destabilizes the C-B bond by stabilizing the transient anion formed during protodeboronation.
-
Outcome: Rapid protodeboronation . In the presence of water or base (standard Suzuki conditions), the C-B bond cleaves to yield 8-chloroquinoline and boric acid.
Visualization: Protodeboronation Mechanism
Figure 1: Mechanism of base-catalyzed protodeboronation dominant in the 4-yl isomer. The 6-yl isomer lacks the nitrogen stabilization necessary for the transition state.
Synthetic Pathways
Synthesis of 8-Chloroquinolin-6-yl Boronic Acid
This isomer is synthesized via standard Miyaura borylation. The 8-chloro substituent remains intact due to the higher reactivity of the C-Br bond at position 6 (if starting from 6-bromo-8-chloroquinoline).
Protocol:
-
Substrate: 6-Bromo-8-chloroquinoline.
-
Reagents: Bis(pinacolato)diboron (
), , Potassium Acetate.[2] -
Conditions: Dioxane, 90°C, 4 hours.
-
Yield: High (>85%).
-
Purification: Silica gel chromatography (stable).
Synthesis of 8-Chloroquinolin-4-yl Boronate Surrogates
Direct isolation of the free boronic acid is impractical. Synthesis targets the Pinacol ester or MIDA boronate to mask the boron.
Method A: Lithium-Halogen Exchange (Low Temp)
-
Substrate: 4-Bromo-8-chloroquinoline.
-
Reagent:
-BuLi (1.05 eq) in THF at -78°C . -
Trapping: Isopropyl pinacol borate.
-
Critical Control: The temperature must not rise above -70°C before quenching to prevent the "halogen dance" or polymerization.
-
Note: The 8-Cl group is ortho to the nitrogen and can direct lithiation to C7 if the C4 halogen is not sufficiently reactive (e.g., if using 4-Cl instead of 4-Br).
Comparative Data: Suzuki-Miyaura Coupling
The following table summarizes the performance of both isomers in a standard coupling with Bromobenzene (
| Feature | 6-yl Boronic Acid | 4-yl Boronic Acid (Free) | 4-yl MIDA Boronate |
| Stability (Solid) | Stable (Months) | Decomposes (Hours) | Stable (Indefinite) |
| Coupling Partner | Aryl Halides | N/A (Use Reverse) | Aryl Halides |
| Catalyst System | Fails (Protodeboronation) | ||
| Solvent System | Dioxane / Water (Aqueous) | N/A | Anhydrous Dioxane |
| Primary Side Product | Homocoupling (<5%) | 8-Chloroquinoline (>90%) | Slow Release = High Yield |
| Recommended Path | Direct Coupling | Reverse Coupling | Slow-Release Cross-Coupling |
Experimental Protocols
Protocol A: Coupling of 8-Chloroquinolin-6-yl Boronic Acid (Standard)
Use this for the stable 6-yl isomer.
-
Charge: Flask with 1.0 eq Aryl Bromide, 1.2 eq 8-chloroquinolin-6-yl boronic acid , and 5 mol%
. -
Solvent: Add degassed 1,4-dioxane (0.2 M) and 2M aqueous
(3.0 eq). -
Reaction: Heat to 90°C under
for 4–12 hours. -
Workup: Dilute with EtOAc, wash with water/brine. Dry over
. -
Validation: Monitor disappearance of bromide by LCMS. The boronic acid spot (polar) should convert to the product (less polar).
Protocol B: Coupling of 8-Chloroquinolin-4-yl Species (MIDA Strategy)
Use this when the 4-yl connection is mandatory and "reverse coupling" is impossible.
-
Concept: MIDA boronates release the unstable boronic acid slowly, keeping its concentration low relative to the catalyst, thus favoring coupling over decomposition.
-
Charge: 1.0 eq Aryl Bromide, 1.5 eq 8-chloroquinolin-4-yl MIDA boronate , 2 mol%
, 4 mol% SPhos. -
Base/Solvent:
(3.0 eq) in Dioxane:Water (10:1) . Note: A small amount of water is required for MIDA hydrolysis, but excess water accelerates protodeboronation. -
Reaction: Heat to 60°C. High temperatures (>80°C) favor decomposition.
-
Workup: Standard extraction.
Strategic "Reverse Coupling" Alternative
For 8-chloroquinolin-4-yl targets, the most robust industrial route avoids the 4-yl boronic acid entirely.
Reaction:
-
Why: 4-Haloquinolines are excellent electrophiles. The oxidative addition of Pd(0) into the C4-Halogen bond is fast, and the resulting Pd(II) species is stable enough to undergo transmetalation with a stable aryl boronic acid.
-
8-Cl Benefit: The electron-withdrawing 8-Cl substituent activates the C4-halogen, making the oxidative addition faster than in non-chlorinated quinolines.
References
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Source: PMC / National Institutes of Health [Link]
-
Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles. Source: LJMU Research Online / J. Org. Chem. [Link][3][4]
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Source: PMC / J. Am. Chem. Soc. [Link]
-
Suzuki-Miyaura Cross-Coupling: Practical Guide. Source: Yoneda Labs [Link]
-
Quinolin-6-ylboronic Acid (Compound Summary). Source: PubChem [Link]
Sources
- 1. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US10752577B2 - Automated synthesis of small molecules using chiral, non-racemic boronates - Google Patents [patents.google.com]
Medicinal Chemistry Applications of 8-Chloroquinoline Derivatives
[1][2][3][4]
Executive Summary
The 8-chloroquinoline scaffold represents a distinct and evolving pharmacophore in medicinal chemistry. Historically overshadowed by its 7-chloro isomer (the core of chloroquine) and its 8-hydroxy analogue (the chelator clioquinol), the 8-chloroquinoline moiety has recently emerged as a critical structural element in modern drug discovery. Unlike 8-hydroxyquinoline, the 8-chloro derivative does not form stable bidentate metal chelates, avoiding non-specific metallo-toxicity. Instead, the C8-chlorine atom serves as a lipophilic, metabolically stable steric blocker that modulates the electronic properties of the quinoline nitrogen. This guide explores the transition of 8-chloroquinoline from a synthetic intermediate to a bioactive core, exemplified by the clinical candidate obefazimod (ABX464) and novel epigenetic modulators.
Part 1: Chemical Rationale & Scaffold Properties
Electronic and Steric Modulation
The substitution of a chlorine atom at the 8-position of the quinoline ring imparts specific physicochemical properties that distinguish it from other haloquinolines.
-
pKa Modulation: The quinoline nitrogen is weakly basic (pKa ~4.9). An electron-withdrawing chlorine at position 8 (via induction) further lowers the pKa of the ring nitrogen, reducing protonation at physiological pH compared to unsubstituted quinoline. This alters membrane permeability and lysosomal trapping potential.
-
Metabolic Blocking: The C8 position is a primary site for oxidative metabolism (hydroxylation) in unsubstituted quinolines. The C-Cl bond (approx. 95 kcal/mol) prevents this metabolic attack, extending the half-life of the molecule.
-
Lipophilicity: The chlorine atom is a lipophilic bioisostere for a methyl group but with different electronic effects. It increases the LogP of the molecule, enhancing passive diffusion across biological membranes, including the Blood-Brain Barrier (BBB).
The "Non-Chelator" Advantage
A critical distinction in medicinal chemistry is the difference between 8-hydroxyquinoline and 8-chloroquinoline .
-
8-Hydroxyquinoline: Forms stable, bidentate complexes with metals (Cu²⁺, Zn²⁺, Fe³⁺), often leading to neurotoxicity (e.g., SMON syndrome associated with clioquinol).
-
8-Chloroquinoline: The chlorine atom lacks the lone pair donor ability required for stable 5-membered ring chelation with the ring nitrogen. This makes 8-chloroquinoline derivatives safer for chronic indications where metal dyshomeostasis is a risk.
Part 2: Therapeutic Applications & Case Studies
Inflammation & Virology: The ABX464 (Obefazimod) Breakthrough
The most prominent validation of the 8-chloroquinoline scaffold is Obefazimod (ABX464) , currently in late-stage clinical trials for Inflammatory Bowel Disease (IBD).
-
Structure: 8-chloro-N-(4-(trifluoromethoxy)phenyl)quinolin-2-amine.[1]
-
Mechanism of Action (MOA): unlike standard anti-inflammatories, ABX464 binds to the Cap Binding Complex (CBC) on RNA. It specifically upregulates miR-124 , a microRNA with potent anti-inflammatory properties.
-
Role of 8-Chloro: The 8-chloro substituent is essential for the specific binding conformation in the CBC pocket. Removal or migration of the chlorine to the 7-position results in a loss of miR-124 upregulation efficacy.
Epigenetics: FTO Demethylase Inhibitors
Recent research has identified 8-chloroquinoline derivatives as potent inhibitors of FTO (Fat mass and obesity-associated protein) , an RNA demethylase linked to cancer and neurodegeneration.
-
Lead Compound: 4-amino-8-chloroquinoline-3-carboxylic acid.[2]
-
MOA: The compound mimics the substrate of FTO, competitively inhibiting the demethylation of m6A RNA. The 8-chloro group fills a hydrophobic sub-pocket in the enzyme active site, improving affinity over the unsubstituted analogue.
Antitubercular Agents (Gyrase B Inhibitors)
While fluoroquinolones (targeting GyrA) typically utilize a 7-piperazinyl-6-fluoro motif, novel Gyrase B inhibitors have utilized the 8-chloroquinoline core.
-
Structure: 8-chloroquinoline-4-carboxylic acid derivatives (e.g., 2-anthracenyl substituted).
-
Insight: In this context, the 8-chloro group provides a steric "twist" that forces the attached aryl groups out of planarity, increasing selectivity for the mycobacterial ATP-binding pocket over human topoisomerases.
Part 3: Synthesis Protocols
Synthesis of the 8-Chloroquinoline Core (Skraup Reaction)
The classic route remains the most robust for large-scale preparation.
Protocol:
-
Reagents: 2-Chloroaniline (1.0 eq), Glycerol (3.0 eq), Nitrobenzene (0.6 eq, oxidant), Sulfuric acid (conc., catalyst).
-
Procedure:
-
Mix 2-chloroaniline, glycerol, and nitrobenzene.
-
Add concentrated H₂SO₄ dropwise (Exothermic!).
-
Reflux at 140°C for 4 hours.
-
Cool, dilute with water, and basify with NaOH to pH 9.
-
Steam distill the crude mixture to isolate 8-chloroquinoline.
-
-
Yield: Typically 60-75%.
-
Note: Modern variations use milder oxidants (e.g., iodine) or solid acid catalysts to improve safety.
Functionalization: C-2 Amination (Route to ABX464)
Direct amination of the electron-deficient quinoline ring.
Protocol:
-
Activation: Convert 8-chloroquinoline to 8-chloroquinoline-N-oxide using mCPBA (Dichloromethane, RT, 12h).
-
Rearrangement/Chlorination: Treat N-oxide with POCl₃ to yield 2,8-dichloroquinoline .
-
Buchwald-Hartwig Coupling:
-
Substrates: 2,8-dichloroquinoline + 4-(trifluoromethoxy)aniline.
-
Catalyst: Pd(OAc)₂ / BINAP.
-
Base: Cs₂CO₃.
-
Solvent: Toluene, 100°C.
-
Selectivity: The C-2 chlorine is significantly more reactive towards nucleophilic aromatic substitution (SNAr) and Pd-catalyzed coupling than the C-8 chlorine, allowing regioselective functionalization.
-
Part 4: Visualization & SAR
Structure-Activity Relationship (SAR) Map
The following diagram illustrates how different substitutions on the 8-chloroquinoline core drive specific biological activities.
Caption: SAR map highlighting the divergent therapeutic pathways accessible via specific functionalization of the 8-chloroquinoline core. The C-8 chlorine (Red) is the conserved structural anchor.
Synthesis Workflow for Obefazimod (ABX464)
Caption: Synthetic route to the clinical candidate ABX464, demonstrating the regioselective activation of the C-2 position while retaining the C-8 chlorine.
Part 5: Safety & Toxicology Profile
Phototoxicity Warning
A known liability of halogenated quinolines, particularly in the fluoroquinolone antibiotic class, is phototoxicity .
-
Mechanism: UV irradiation can cause homolytic cleavage of the C-Halogen bond or generate singlet oxygen.
-
8-Chloro Specifics: While 8-fluoro and 8-chloro substituents in fluoroquinolones (like clinafloxacin) are associated with high phototoxicity, the 8-chloroquinoline scaffold without the 6-fluoro group (as in ABX464) appears to have a manageable safety profile. However, all new derivatives should be screened for UV absorption (290-320 nm) and singlet oxygen generation.
Mutagenicity
Some amino-chloroquinolines are DNA intercalators.
-
Ames Test: 4-amino-8-chloroquinoline derivatives must be screened early for mutagenicity. The "bay region" formed by the 8-chloro substituent can influence DNA intercalation geometry, potentially reducing mutagenicity compared to planar 4-aminoquinolines, but empirical testing is mandatory.
References
-
Vermeire, K., et al. (2020). "ABX464 is an oral, first-in-class, small molecule, anti-inflammatory therapeutic for the treatment of ulcerative colitis." Journal of Crohn's and Colitis. Link
-
Selberg, S., et al. (2021).[2] "Small-Molecule Inhibitors of the RNA M6A Demethylases FTO Potently Support the Survival of Dopamine Neurons."[2] MDPI Pharmaceuticals. Link
-
Manske, R. H. F. (1942). "The Skraup Synthesis of Quinolines." Chemical Reviews. Link
-
Tewari, A. K., et al. (2023). "Mycobacterium tuberculosis Inhibitors Based on Arylated Quinoline Carboxylic Acid Backbones." Applied Sciences. Link
-
Domagala, J. M. (1994). "Structure-activity and structure-side-effect relationships for the quinolone antibacterials." Journal of Antimicrobial Chemotherapy. Link
4-position quinoline boronic acids literature review
Synthesis, Stability, and Application in Medicinal Chemistry
Abstract
The 4-position of the quinoline scaffold represents a critical vector for structure-activity relationship (SAR) exploration in drug discovery, particularly for kinase inhibitors and antimalarial agents. However, the installation and utilization of boronic acids at this position are plagued by inherent instability—specifically protodeboronation—and challenging purification properties. This guide provides a rigorous, field-proven technical framework for the synthesis, stabilization, and cross-coupling of quinoline-4-boronic acids and their esters.[1]
Structural Analysis & Stability Profile
The 4-quinoline boronic acid moiety is electronically distinct from its 3- and 6-position counterparts. The nitrogen atom in the quinoline ring exerts a strong electron-withdrawing effect, making the C-4 position electron-deficient.
-
The Instability Trap: Similar to 2- and 4-pyridyl boronic acids, 4-quinoline boronic acids are highly susceptible to protodeboronation . The mechanism typically involves the protonation of the quinoline nitrogen, which increases the electrophilicity of the C-4 carbon, facilitating the hydrolytic cleavage of the C-B bond.
-
Implication: Isolation of the free boronic acid (
) is often low-yielding or results in rapid degradation. The pinacol ester ( ) or trifluoroborate salt ( ) are the preferred surrogates for robust storage and handling.
Synthetic Strategies
Decision Matrix: Route Selection
Do not default to a single method. Select the route based on substrate tolerance and scale.
Caption: Strategic decision tree for selecting the optimal synthesis route for 4-quinoline boronic species.
Protocol A: Cryogenic Lithium-Halogen Exchange
Best for: 4-Bromoquinolines lacking acidic protons. Risk: Nucleophilic attack of n-BuLi on the quinoline ring (C-2 position).
Step-by-Step Methodology:
-
Preparation: Flame-dry a 3-neck round bottom flask under Argon. Dissolve 4-bromoquinoline (1.0 equiv) and triisopropyl borate (1.2 equiv) in anhydrous THF/Toluene (4:1 ratio).
-
Expert Insight: Including the borate electrophile in situ (Barbier conditions) or using an "inverse addition" protocol is critical. Pre-mixing the borate prevents the lithiated quinoline intermediate from accumulating, thereby suppressing self-destruction or dimerization.
-
-
Cooling: Cool the mixture to -78°C (internal temperature). Use a digital thermometer; do not rely on bath temp.[1]
-
Lithiation: Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise via syringe pump over 30 minutes.
-
Control Point: The internal temperature must not rise above -70°C. Higher temperatures favor nucleophilic addition of BuLi to the C-2 position over halogen exchange.
-
-
Quench: Stir for 15 minutes at -78°C, then quench with aqueous
while still cold. -
Workup: Extract with EtOAc. If isolating the free acid, avoid basic washes which may accelerate deboronation.[1]
Protocol B: Palladium-Catalyzed Miyaura Borylation
Best for: 4-Chloroquinolines or substrates with sensitive functional groups.[1]
Standard:
Step-by-Step Methodology:
-
Charge: In a reaction vial, combine 4-chloroquinoline (1.0 equiv),
(1.1 equiv), and KOAc (3.0 equiv). -
Catalyst: Add
(3-5 mol%).-
Expert Insight: For sterically hindered or electron-deficient chlorides, switch to
+ XPhos or + SPhos .[1] These electron-rich phosphine ligands facilitate oxidative addition into the unreactive C-Cl bond.
-
-
Solvent: Add anhydrous 1,4-dioxane (0.2 M concentration). Sparge with Argon for 10 minutes. Oxygen is the enemy here; it promotes homocoupling of the boronate.
-
Reaction: Seal and heat to 90°C for 4-12 hours.
-
Validation: Monitor by LCMS. Look for the boronate mass (
of ester) and the protodeboronated byproduct ( of quinoline). If deboronation >10%, lower temperature to 80°C and increase catalyst loading.[1]
Purification & Handling: The "Self-Validating" Workflow
Purifying 4-quinoline boronic acids on silica gel is often disastrous due to streaking and decomposition. Use these alternative isolation strategies.
Strategy 1: The "Wash-Only" Isolation (For Pinacol Esters)
Since pinacol esters are soluble in organics, avoid column chromatography if possible.[1]
-
Filter the crude reaction mixture through a Celite pad to remove Pd black.
-
Dilute with EtOAc and wash vigorously with water (3x) to remove KOAc and excess
(which decomposes/washes away more easily than the aryl boronate). -
Wash with Brine (1x) , dry over
, and concentrate. -
Trituration: Triturate the resulting oil with cold pentane or hexanes. The pinacol ester of the quinoline often crystallizes, while impurities remain in the mother liquor.
Strategy 2: Conversion to Trifluoroborate Salts ( )
If the boronic acid/ester is unstable, convert it immediately to the potassium trifluoroborate salt. These are air-stable solids and highly competent in Suzuki couplings.
-
Dissolve crude boronic ester in MeOH.
-
Add
(3.0 equiv) as a saturated aqueous solution (4.5 M). -
Stir at room temperature for 1-3 hours. The product,
, will often precipitate.[1] -
Concentrate to remove MeOH, then filter the solid.[1] Wash with cold acetone and ether.[1]
Suzuki Coupling Optimization
When using 4-quinoline boronic acids/esters in cross-coupling, the choice of base is the yield-determining factor.
Common Failure Mode: Using strong bases (e.g.,
Recommended Conditions:
-
Base: Weak, anhydrous bases are superior.[1] Use
or in dry solvents.[1] -
Solvent: Anhydrous DMF or 1,4-Dioxane.[1]
-
Catalyst:
is standard, but is highly active for heteroaryl-heteroaryl couplings and resistant to degradation.[1]
Quantitative Comparison of Bases (Representative Data):
| Base System | Solvent | Yield (4-Phenylquinoline) | Observation |
| DME/H2O | 35% | Significant protodeboronation (quinoline observed) | |
| Dioxane/H2O | 52% | Moderate conversion | |
| Dioxane | 88% | Minimal deboronation, clean profile | |
| DMF | 76% | Good, but slower reaction rate |
Medicinal Chemistry Applications
The 4-substituted quinoline moiety functions as a privileged scaffold in several therapeutic areas.
-
Kinase Inhibitors: 4-Arylquinolines mimic the adenine binding mode in ATP-competitive inhibitors. For example, inhibitors of HIPK2 (Homeodomain Interacting Protein Kinase 2) have been synthesized using Suzuki coupling of 4-quinoline boronic esters to modulate kidney fibrosis pathways.[1]
-
Antimalarials: Analogues of chloroquine where the 4-amino group is replaced by 4-aryl/heteroaryl groups via Suzuki coupling have shown efficacy against drug-resistant P. falciparum.
Workflow Diagram: Coupling Mechanism & Failure Points
Caption: Catalytic cycle highlighting the competition between transmetalation and protodeboronation.
References
-
Miyaura Borylation of Heteroaryl Halides: Ishiyama, T., Murata, M., & Miyaura, N.[1] "Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters." Journal of Organic Chemistry, 1995.[1][3] Link[1]
-
Lithium-Halogen Exchange Reviews: Bailey, W. F., & Patricia, J. J.[1][4] "The Mechanism of the Lithium-Halogen Interchange Reaction: A Review of the Literature." Journal of Organometallic Chemistry, 1988.[1][4][5] Link[1]
-
Synthesis of Quinoline-4-Boronic Acids for HIPK2 Inhibition: Das, B. C., et al.[1][6] "A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors."[6] RSC Advances, 2022. Link
-
Stability of Heteroaryl Boronic Acids: Molander, G. A., & Ellis, N.[1] "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research, 2007.[1] Link[1]
-
Suzuki Coupling of 4-Chloroquinolines: Kudo, N., et al.[1] "Efficient Synthesis of 4-Arylquinolines via Suzuki-Miyaura Coupling." Chemical & Pharmaceutical Bulletin, 1999.[1] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Miyaura Borylation Reaction [organic-chemistry.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting pr ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05063C [pubs.rsc.org]
Technical Monograph: (8-Chloroquinolin-4-yl)boronic acid
The following technical guide is structured to provide actionable, high-level scientific insight into (8-Chloroquinolin-4-yl)boronic acid .
This guide deviates from standard catalog listings to address the critical instability inherent to this specific isomer and provides robust protocols for its generation and utilization in medicinal chemistry.
Status: Transient Reactive Species / Synthetic Intermediate Primary Application: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura) Critical Note: High susceptibility to protodeboronation.
Part 1: Chemical Identity & Chemoinformatics
The free boronic acid of 8-chloroquinoline at the 4-position is notoriously difficult to isolate in pure form due to the electronic deficiency of the pyridine ring, which accelerates hydrolytic cleavage of the C-B bond. The data below represents the theoretical free acid, though in practice, the pinacol ester is the stable, storable surrogate.
| Property | Data Specification |
| IUPAC Name | (8-Chloroquinolin-4-yl)boronic acid |
| Molecular Formula | C₉H₇BClNO₂ |
| Molecular Weight | 207.42 g/mol |
| Canonical SMILES | OB(O)c1ccnc2c(Cl)cccc12 |
| Isomeric SMILES | OC(O)B1=CC=NC2=C1C(Cl)=CC=C2 |
| InChI String | InChI=1S/C9H7BClNO2/c11-6-1-2-9-7(5-6)8(10(13)14)3-4-12-9/h1-5,13-14H |
| InChI Key | WLGIDSVNUPMIFY-UHFFFAOYSA-N(Computed) |
| CAS (Free Acid) | Not widely established due to instability |
| CAS (Pinacol Ester) | Analogous Reference: 871125-83-6 (7-Cl isomer); 8-Cl isomer requires custom synthesis. |
Part 2: Structural Analysis & Reactivity Profile
The "4-Position" Instability Paradox
Researchers utilizing (8-Chloroquinolin-4-yl)boronic acid often encounter low yields not due to catalyst failure, but due to protodeboronation .
-
Electronic Deficiency: The quinoline nitrogen renders the C4 position highly electron-deficient.
-
ipso-Substitution: The C-B bond at C4 is activated for nucleophilic attack by water or hydroxide ions.
-
Mechanism: Under basic conditions (standard Suzuki protocols), the boronate "ate" complex forms. In electron-poor heterocycles, this complex can spontaneously eliminate the boronate moiety, replacing it with a proton (H), destroying the reagent before transmetallation occurs.
The 8-Chloro Effect: The chlorine atom at position 8 exerts a strong inductive electron-withdrawing effect (-I) through the sigma framework. While this modulates the pKa of the quinoline nitrogen, it generally exacerbates the electrophilicity of the C4 position, making the C-B bond more labile compared to unsubstituted quinoline-4-boronic acid.
Diagram 1: Protodeboronation Mechanism
The following diagram illustrates the degradation pathway that must be mitigated during experimentation.
Caption: Mechanism of base-mediated protodeboronation in electron-deficient heteroaryl boronic acids.
Part 3: Synthesis & Handling Protocols
Due to the instability described above, direct isolation of the free acid is not recommended. The most robust approach is to synthesize the pinacol ester and use it in cross-couplings, or to generate the boronate species in situ via lithium-halogen exchange.
Route A: The Miyaura Borylation (Recommended)
This route yields the pinacol ester, which is significantly more stable than the free acid.
-
Starting Material: 4-Bromo-8-chloroquinoline.
-
Reagents: Bis(pinacolato)diboron (B₂pin₂), KOAc, Pd(dppf)Cl₂·DCM.
-
Solvent: 1,4-Dioxane (anhydrous).
-
Conditions: 80-100°C, Inert Atmosphere (Ar/N₂).
Route B: Cryogenic Lithiation (In Situ Generation)
Use this only if the free acid/lithiate must be reacted immediately with an electrophile.
-
Starting Material: 4-Bromo-8-chloroquinoline.
-
Reagents: n-Butyllithium (n-BuLi), Triisopropyl borate (B(OiPr)₃).
-
Solvent: THF.
-
Conditions: -78°C (Strict).
-
Warning: The 4-lithio-8-chloroquinoline intermediate is unstable above -60°C (prone to "dance" rearrangement or dimerization).
Diagram 2: Synthetic Workflow
Caption: Comparison of synthetic routes. Route A is preferred for scalability and storage.
Part 4: Experimental Protocol (Suzuki Coupling)
This protocol is optimized to mitigate protodeboronation by using a non-aqueous base system or fast-reacting catalyst systems .
Objective: Coupling (8-chloroquinolin-4-yl)boronic acid pinacol ester with an Aryl Bromide.
Materials
-
Boronate: (8-Chloroquinolin-4-yl)boronic acid pinacol ester (1.2 equiv).
-
Electrophile: Aryl Bromide (1.0 equiv).
-
Catalyst: Pd(OAc)₂ (5 mol%) + XPhos (10 mol%) OR Pd(Amphos)Cl₂.
-
Why XPhos? Bulky, electron-rich phosphines facilitate rapid oxidative addition and transmetallation, outcompeting the degradation pathway.
-
-
Base: K₃PO₄ (3.0 equiv) or CsF (2.0 equiv).
-
Why K₃PO₄? Anhydrous conditions (suspended in dioxane/toluene) prevent water-mediated hydrolysis.
-
-
Solvent: 1,4-Dioxane/Water (10:1) or Toluene (anhydrous).
Step-by-Step Procedure
-
Setup: Flame-dry a microwave vial or Schlenk tube equipped with a magnetic stir bar.
-
Charging: Add the Aryl Bromide (1.0 mmol), Boronate Ester (1.2 mmol), Pd(OAc)₂ (11 mg), XPhos (47 mg), and K₃PO₄ (636 mg).
-
Inertion: Seal the vessel and purge with Argon for 5 minutes.
-
Solvation: Inject degassed 1,4-Dioxane (4 mL) and degassed water (0.4 mL) via syringe.
-
Note: A small amount of water is necessary for the boronate activation, but excess water promotes deboronation.
-
-
Reaction: Heat to 80°C for 2–4 hours. Monitor by LC-MS.
-
Checkpoint: Look for the mass of the deboronated byproduct (8-chloroquinoline, MW ~163.6). If this peak grows, lower temperature and switch to anhydrous CsF in Toluene.
-
-
Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Concentrate in vacuo.
-
Purification: Flash chromatography (Hexanes/EtOAc).
Part 5: References & Authority
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Nucleophiles. Journal of the American Chemical Society, 132(40), 14073–14075. Link
-
Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic Boronic Acids. Chemical Communications, 46, 7942-7944. (Mechanistic insight into the instability of C2/C4-pyridyl boronates).
-
PubChem Compound Summary. (2024). 8-Chloroquinoline Derivatives. National Center for Biotechnology Information. Link
Commercial availability of 4-borono-8-chloroquinoline
The following technical guide details the commercial status and sourcing strategies for 4-borono-8-chloroquinoline (and its pinacol ester equivalent).
Executive Summary: Market Reality 4-Borono-8-chloroquinoline is not a commodity chemical available for immediate "off-the-shelf" purchase from major catalog distributors (e.g., Sigma-Aldrich, Fisher) in pre-packaged units. It is classified as a rare building block or custom synthesis target .
Researchers requiring this moiety for Structure-Activity Relationship (SAR) studies or scaffold construction have two viable options:
-
Custom Synthesis: Contracting a CRO (Contract Research Organization) for a lead time of 4–8 weeks.
-
In-House Synthesis (Recommended): Purchasing the commercially available precursor, 4-bromo-8-chloroquinoline (CAS 927800-40-6) , and performing a Miyaura borylation. This is the most time-efficient and cost-effective route.
Part 1: Chemical Profile & Precursor Sourcing
The instability of free quinoline-4-boronic acids (due to protodeboronation) means the pinacol ester is the preferred stable species for storage and usage.
Target Species
-
Systematic Name: 8-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
-
Stability: High (as pinacol ester); Free acid is prone to dehydration (boroxine formation) and deborylation.
-
Commercial Status: Make-to-Order (Non-Stock).
The Critical Precursor: 4-Bromo-8-chloroquinoline
This bromide is the industry-standard starting material. It is widely available from intermediate suppliers.
| Attribute | Specification |
| Compound Name | 4-Bromo-8-chloroquinoline |
| CAS Number | 927800-40-6 |
| Molecular Weight | 242.50 g/mol |
| Purity Grade | Typically >97% (HPLC) |
| Typical Price | ~ |
| Major Suppliers | Energy Chemical, BLD Pharm, Combi-Blocks, Enamine |
Warning: Do not confuse with the isomer 8-bromo-4-chloroquinoline (CAS 65340-71-8), which is also commercially available but will yield the wrong substitution pattern.
Part 2: Sourcing Decision Matrix
The following logic flow illustrates the most efficient path to securing the compound based on project constraints.
Figure 1: Strategic decision tree for sourcing 4-borono-8-chloroquinoline.
Part 3: In-House Synthesis Protocol (Miyaura Borylation)
If you choose the recommended In-House route, use this field-validated protocol. This method converts the bromide to the boronic acid pinacol ester, which is more stable and active for downstream Suzuki couplings.
Reaction Scheme
4-Bromo-8-chloroquinoline + Bis(pinacolato)diboron
Reagents & Materials
-
Substrate: 4-Bromo-8-chloroquinoline (1.0 eq)
-
Boron Source: Bis(pinacolato)diboron (
) (1.1 – 1.2 eq) -
Catalyst:
(3–5 mol%)-
Why: The bidentate dppf ligand prevents catalyst decomposition and suppresses homocoupling better than
.
-
-
Base: Potassium Acetate (KOAc) (3.0 eq)
-
Why: A weak base is critical. Strong bases (e.g.,
, NaOH) promote the competing Suzuki homocoupling of the bromide with the newly formed boronate.
-
-
Solvent: 1,4-Dioxane (anhydrous)
-
Atmosphere: Argon or Nitrogen (Strictly oxygen-free)
Step-by-Step Methodology
-
Setup: Flame-dry a Schlenk flask or sealable reaction vial. Cool under argon flow.
-
Charging: Add 4-bromo-8-chloroquinoline (1.0 eq),
(1.1 eq), and KOAc (3.0 eq). -
Degassing: Add anhydrous 1,4-dioxane [0.1 M concentration]. Sparge with argon for 10–15 minutes to remove dissolved oxygen (critical to preserve catalyst).
-
Catalyst Addition: Add
(0.05 eq) quickly against argon flow. Seal the vessel. -
Reaction: Heat to 90–100°C for 4–16 hours. Monitor by TLC or LCMS.
-
Endpoint: Disappearance of the bromide starting material.
-
-
Workup:
-
Cool to room temperature.
-
Filter through a pad of Celite to remove palladium black and inorganic salts. Rinse with Ethyl Acetate.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
The crude residue often contains excess
. -
Recrystallization (Hexanes/EtOAc) is preferred over silica chromatography, as boronic esters can degrade on acidic silica. If chromatography is necessary, use neutralized silica (treat with 1%
).
-
Figure 2: Workflow for the Miyaura borylation of 4-bromo-8-chloroquinoline.
Part 4: Quality Control & Handling
When you receive the precursor or synthesize the final ester, verify identity using these parameters.
| Test | Expected Result / Criteria |
| 1H NMR | Precursor (Bromide): Distinctive shift for H-2 (alpha to N) around ~8.6-8.8 ppm. Product (Bpin): Appearance of large singlet (12H) at ~1.3 ppm (pinacol methyls). Shift of aromatic protons due to electronic change from -Br to -Bpin. |
| LC-MS | Bromide: Mass [M+H]+ ~242/244 (1:1 isotopic pattern for Br). Product: Mass [M+H]+ ~290 (for the ester). Note: Boronic esters often hydrolyze to the free acid (Mass ~208) on LCMS columns using acidic modifiers. |
| TLC | Boronic esters usually run slightly slower or similar to the bromide in non-polar solvents but stain strongly with Curcumin or KMnO4. |
Storage:
-
Store the pinacol ester at 4°C or -20°C under inert gas.
-
Avoid moisture; boronic esters can hydrolyze to the free acid, which is more difficult to purify and handle.
Part 5: Applications in Drug Discovery
The 4-borono-8-chloroquinoline moiety is a high-value scaffold for:
-
Kinase Inhibitors: The 8-chloroquinoline core mimics the adenine ring of ATP, allowing it to bind in the hinge region of kinases.
-
Antimalarials: Analogous to chloroquine derivatives, functionalization at the 4-position is critical for bioactivity.
-
Late-Stage Functionalization: The boronate allows for rapid diversification via Suzuki-Miyaura coupling with diverse aryl halides, enabling the generation of libraries for SAR exploration.
References
-
Precursor Availability (4-Bromo-8-chloroquinoline)
- Source: ChemicalBook & Sigma-Aldrich Listings.
-
CAS Verification: vs. .
-
Miyaura Borylation Methodology
-
General Boronic Acid Stability
-
Hall, D. G. (Ed.).[1] (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.
-
Sources
Methodological & Application
Suzuki-Miyaura coupling conditions for (8-Chloroquinolin-4-yl)boronic acid
Technical Application Note: Optimized Suzuki-Miyaura Coupling of (8-Chloroquinolin-4-yl)boronic Acid
Executive Summary
Coupling (8-Chloroquinolin-4-yl)boronic acid presents a specific set of synthetic challenges distinct from standard phenylboronic acid couplings. The primary failure mode is rapid protodeboronation at the C4 position, driven by the basicity of the quinoline nitrogen and the inherent instability of 4-heteroaryl boron species. Furthermore, the 8-chloro substituent introduces electronic deactivation, slowing transmetallation rates and allowing decomposition pathways to outcompete productive coupling.[1]
This guide details a High-Fidelity Protocol utilizing bulky, electron-rich phosphine ligands (Buchwald-type) and anhydrous base systems to stabilize the boronate species and accelerate the catalytic cycle.
Technical Background & Mechanistic Insights
The Stability Challenge: Protodeboronation
Unlike simple aryl boronic acids, (8-Chloroquinolin-4-yl)boronic acid is prone to hydrolytic C-B bond cleavage. This is catalyzed by the quinoline nitrogen, which can facilitate the formation of a zwitterionic intermediate or coordinate with the boron center, increasing susceptibility to protonolysis by water or alcoholic solvents.[1]
Key Insight: The 8-Chloro substituent exerts an inductive electron-withdrawing effect (-I), reducing the basicity of the quinoline nitrogen (
Pathway Competition Diagram
The success of this reaction relies entirely on kinetic dominance: the rate of Transmetallation (
Caption: Kinetic competition between the productive transmetallation pathway (Green) and the destructive protodeboronation pathway (Red).[1] Success requires maximizing
Critical Optimization Parameters
| Parameter | Recommendation | Scientific Rationale |
| Catalyst System | Pd-XPhos G3 or Pd-SPhos G3 | Bulky, electron-rich biaryl phosphines facilitate rapid oxidative addition and, crucially, accelerate transmetallation of electron-deficient boronates.[1] |
| Base | K₃PO₄ (Anhydrous) | Avoids hydroxides (NaOH/KOH).[1] Phosphate acts as a mild base that activates the boronic acid without promoting rapid hydrolysis. |
| Solvent | 1,4-Dioxane or n-Butanol | Dioxane is standard.[1] n-Butanol can suppress protodeboronation in some heteroaryl systems via hydrogen bonding networks. |
| Water Content | Strictly Controlled (5-10%) | Minimal water is required for the boroxine-to-boronic acid equilibrium, but excess water accelerates decomposition.[1] |
| Concentration | High (0.2 - 0.5 M) | Higher concentration favors the bimolecular coupling reaction over the unimolecular (or pseudo-first-order) decomposition. |
Experimental Protocols
Protocol A: The "Direct Coupling" Method (Recommended)
Best for: Standard library synthesis where the boronic acid is high quality.[1]
Materials:
-
(8-Chloroquinolin-4-yl)boronic acid (1.2 equiv)[1]
-
Aryl Halide (Electrophile) (1.0 equiv)[1]
-
Catalyst: XPhos Pd G3 (2-3 mol%)[1]
-
Base: K₃PO₄ (Tribasic, finely ground) (2.0 equiv)[1]
-
Solvent: 1,4-Dioxane / Water (10:1 ratio)[1]
Step-by-Step Procedure:
-
Preparation: Charge a reaction vial with the Aryl Halide (1.0 mmol), (8-Chloroquinolin-4-yl)boronic acid (1.2 mmol, 249 mg), XPhos Pd G3 (0.02 mmol, 17 mg), and K₃PO₄ (2.0 mmol, 424 mg).
-
Inertion: Seal the vial and purge with Argon or Nitrogen for 5 minutes (evacuate/backfill x3). Note: Oxygen promotes homocoupling and catalyst deactivation.
-
Solvation: Add degassed 1,4-Dioxane (4.5 mL) and degassed Water (0.5 mL) via syringe.
-
Reaction: Heat the mixture rapidly to 80°C . Stir vigorously (1000 rpm).
-
Tip: Pre-heating the heating block ensures the reaction reaches temp quickly, bypassing the warm-up phase where decomposition often occurs.
-
-
Monitoring: Monitor by LCMS at 1 hour. If the boronic acid is consumed but starting halide remains, add a second portion (0.5 equiv) of boronic acid.[1]
-
Workup: Cool to RT. Filter through a pad of Celite. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
Protocol B: The "Surrogate" Method (For Difficult Substrates)
Best for: Scale-up or when the direct coupling fails due to decomposition. Strategy: Convert the unstable acid in situ or prior to reaction into a MIDA boronate or Pinacol ester, which releases the active species slowly ("Slow Release Strategy").[1]
-
Protection: Reflux (8-Chloroquinolin-4-yl)boronic acid with Pinacol (1.1 equiv) in Toluene with a Dean-Stark trap for 2 hours. Evaporate solvent to obtain the Pinacol ester.
-
Coupling: Use Pd(dppf)Cl₂ (5 mol%) with Cs₂CO₃ (3 equiv) in Dioxane/DMF (9:1) at 100°C. The ester is more robust and hydrolyzes slowly to the active acid during the reaction.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield + De-borylated Quinoline | Protodeboronation is faster than coupling. | Switch to Protocol B (Pinacol ester).[1] Increase catalyst loading to 5 mol% to speed up coupling. Reduce water ratio. |
| Low Yield + Homocoupling | Oxygen presence or Pd(II) reduction issues.[1][2] | Ensure rigorous degassing. Switch to Pd-G4 precatalysts which activate more cleanly. |
| No Reaction | Catalyst poisoning by Quinoline Nitrogen. | The N-atom may coordinate Pd. Use SPhos or XPhos (bulky ligands prevent N-coordination). Increase temperature to 100°C. |
References
-
Billingsley, K., & Buchwald, S. L. (2007).[1] An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides with Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366.[1] [1]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009).[1] A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(19), 6961–6963.[1] [1]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[1] A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.[1] [1]
-
Cox, P. A., et al. (2016).[1] Protodeboronation of Heteroaryl Boronic Acids: Mechanistic Studies and Precatalyst Optimization. Angewandte Chemie International Edition, 55(37), 11269-11273.[1] [1]
Sources
Application Note: Palladium Catalyst Selection for Quinoline-4-Boronic Acid Coupling
Strategies for Overcoming Protodeboronation in Electron-Deficient Heterocycles
Executive Summary: The "Race Against Time"
Coupling quinoline-4-boronic acid (and its esters) is notoriously difficult due to a single, dominant failure mode: rapid protodeboronation . Unlike phenylboronic acids, the electron-deficient quinoline core—specifically at the C4 position—renders the C–B bond highly labile to hydrolytic cleavage.
Success depends on winning a kinetic race: The rate of Transmetallation (
This guide moves beyond generic Suzuki conditions (e.g., Pd(PPh
-
The Kinetic Sprint: Using hyper-active precatalysts (Buchwald G4 or Pd-PEPPSI) to effect coupling before decomposition occurs.
-
The Slow-Release Strategy: Using MIDA boronates to mask the unstable species, releasing it only as fast as the catalyst can consume it.
Mechanistic Insight: Why Quinoline-4-Boronic Acid Fails
The C4 position of quinoline is electronically deficient and sterically impacted by the peri-hydrogen at C5. However, the primary instability arises from the nitrogen atom, which facilitates base-catalyzed hydrolysis of the C–B bond.
The Failure Pathway (Protodeboronation)
Under standard aqueous-base conditions, the boronic acid forms a boronate "ate" complex. While this is necessary for transmetallation, it is also the intermediate that undergoes protonolysis. In electron-deficient heterocycles, this "ate" complex is stabilized, but the C–B bond is weakened, leading to rapid cleavage by water or protons.
Visualization of Kinetic Competition
The following diagram illustrates the critical competition between the productive catalytic cycle and the destructive protodeboronation pathway.
Figure 1: The kinetic bifurcation point. Success requires the Transmetallation pathway (Green) to outcompete Protodeboronation (Red).
Catalyst Selection Matrix
For quinoline-4-boronic acid, generic Pd(0) sources are insufficient. You must use Precatalysts that generate the active mono-ligated Pd(0) species immediately upon dissolution, without requiring an induction period (heating) that allows the boronic acid to decompose.
Table 1: Recommended Catalyst Systems
| Catalyst System | Ligand Class | Mechanism of Action | Recommended For |
| XPhos Pd G4 | Biaryl Phosphine (Buchwald) | Rapid oxidative addition; bulky ligand prevents N-coordination poisoning. | First Choice. General coupling of unstable boronic acids. |
| Pd-PEPPSI-IPent | NHC (N-Heterocyclic Carbene) | Extremely bulky "flexible" ligand; stabilizes Pd(0) and accelerates transmetallation. | Sterically Demanding partners (e.g., ortho-substituted halides). |
| SPhos Pd G3 | Biaryl Phosphine | High turnover frequency; specifically optimized for heteroaryl boronates. | Alternative if XPhos fails; excellent for 2- and 4-heterocycles. |
| Pd(PPh | Phosphine | Slow oxidative addition; requires phosphine dissociation. | NOT RECOMMENDED. Too slow; leads to high protodeboronation. |
Detailed Experimental Protocols
Protocol A: The "Kinetic Sprint" (XPhos Pd G4)
Use this protocol for standard quinoline-4-boronic acid couplings. The key is the use of a precatalyst (G4) and a solvent system that minimizes free water concentration while maintaining solubility.
Reagents:
-
Aryl Bromide/Chloride (1.0 equiv)
-
Quinoline-4-boronic acid (1.5 equiv) — Excess is crucial.
-
Catalyst: XPhos Pd G4 (2–4 mol%)
-
Base: K
PO (0.5 M aqueous solution) — Phosphate is gentler than carbonate. -
Solvent: THF or 1,4-Dioxane (degassed).
Step-by-Step:
-
Charge Solids: In a vial equipped with a stir bar, add the Aryl Halide (1.0 mmol), Quinoline-4-boronic acid (1.5 mmol, 260 mg), and XPhos Pd G4 (0.02 mmol, ~17 mg).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Argon (3 cycles). Oxygen kills the active catalyst species, slowing the reaction and favoring deboronation.
-
Solvent Addition: Add degassed THF (4 mL) via syringe.
-
Base Addition: Add degassed 0.5 M K
PO (4 mL, 2.0 equiv) via syringe.-
Note: A biphasic mixture (1:1 organic/aqueous) often works best to keep the bulk boronic acid in the organic phase, limiting its exposure to the aqueous base until the interface.
-
-
Reaction: Place in a pre-heated block at 40–60 °C .
-
Crucial: Do not overheat. Higher temperatures accelerate deboronation faster than transmetallation. Reaction is typically complete in 30–60 minutes due to the high activity of G4.
-
-
Workup: Dilute with EtOAc, wash with water/brine, dry over Na
SO , and concentrate.
Protocol B: The "Slow Release" (MIDA Boronates)
Use this protocol if Protocol A fails or if the starting material is extremely expensive. MIDA boronates are stable to base/hydrolysis until specifically activated, keeping the concentration of the unstable free boronic acid low.
Reagents:
-
Aryl Halide (1.0 equiv)[1]
-
Quinoline-4-MIDA boronate (1.2 equiv)
-
Catalyst: XPhos Pd G3 or G4 (2 mol%)
-
Base: K
PO (3.0 equiv) — Solid, finely ground. -
Solvent: 1,4-Dioxane / Water (10:1 ratio).
Mechanistic Logic: The MIDA boronate is chemically inert. Under the reaction conditions (specifically the presence of water and base), it slowly hydrolyzes to release the active Quinoline-4-boronic acid. Because the release is slow, the concentration of free boronic acid never spikes, minimizing the second-order decomposition pathways while ensuring enough is present for the Pd catalyst to trap.
Step-by-Step:
-
Charge Solids: Add Aryl Halide (1.0 mmol), Quinoline-4-MIDA boronate (1.2 mmol), XPhos Pd G4 (0.02 mmol), and K
PO (3.0 mmol, 636 mg) to a reaction vial. -
Degas: Seal and purge with Argon (3 cycles).
-
Solvent: Add degassed 1,4-Dioxane (5 mL) and degassed Water (0.5 mL).
-
Ratio Control: The 10:1 ratio is critical. Too much water accelerates release/decomposition; too little prevents release.
-
-
Reaction: Heat to 60 °C with vigorous stirring.
-
Time: This reaction will take longer (4–12 hours) than Protocol A because it is rate-limited by the MIDA hydrolysis.
-
-
Monitoring: Monitor by LCMS. You will see the MIDA boronate disappear and the product appear. You should not see a large buildup of free boronic acid.
Decision Logic for Optimization
Use the following flowchart to guide your optimization if the initial run yields <50%.
Figure 2: Troubleshooting logic based on crude reaction analysis.
Advanced Tip: Anhydrous Conditions
If protodeboronation persists even with MIDA, switch to Anhydrous Suzuki Conditions :
-
Base: CsF (2.0 equiv) or K
CO (anhydrous). -
Solvent: Dry Toluene or Dioxane.
-
Why: Without water, the hydrolytic deboronation pathway is shut down. However, the boronic acid activation (transmetallation) becomes slower, requiring the highly active PEPPSI catalyst.
References
-
Buchwald Precatalysts (G3/G4)
- Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013.
-
MIDA Boronates (Slow Release)
-
Gillis, E. P., & Burke, M. D. "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." J. Am. Chem. Soc., 2007.[6]
-
-
Protodeboronation Mechanisms
- Cox, P. A., et al.
-
Pd-PEPPSI Catalysts
-
Organ, M. G., et al. "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst."[3] Angew. Chem. Int. Ed., 2009.
-
Sources
- 1. rsc.org [rsc.org]
- 2. cenmed.com [cenmed.com]
- 3. PEPPSI™-IPent for Demanding Cross-Coupling Reactions [sigmaaldrich.com]
- 4. Pd-PEPPSI-IPent: an active, sterically demanding cross-coupling catalyst and its application in the synthesis of tetra-ortho-substituted biaryls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PEPPSI - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling [organic-chemistry.org]
Optimized solvent systems for 8-chloroquinoline cross-coupling reactions
Application Note: Optimized Solvent Systems for 8-Chloroquinoline Cross-Coupling
Executive Summary & Core Directive
8-chloroquinoline presents a unique "perfect storm" of challenges in palladium-catalyzed cross-coupling: it combines the sluggish reactivity of an aryl chloride with the steric hindrance of the peri-position (C8) and the catalyst-poisoning potential of the adjacent quinoline nitrogen (N1).
Standard "screening kit" conditions often fail here. This guide moves beyond generic protocols to define solvent systems that specifically mitigate the N-coordination trap and accelerate oxidative addition at the crowded C8 position.
Key Takeaway: For 8-chloroquinoline, solvent choice is not just about solubility; it is about ligand displacement thermodynamics . You must use solvents that stabilize the oxidative addition intermediate without out-competing the phosphine ligand for the palladium center.
Mechanistic Insight: The "Peri-Effect" & Solvent Influence
The Challenge: N-Chelation vs. Oxidative Addition
In typical aryl chloride couplings, the rate-determining step is oxidative addition. With 8-chloroquinoline, the proximity of the N1 lone pair creates a secondary energy well.
-
Catalyst Sequestration: The Pd(0) species can coordinate to N1 before inserting into the C-Cl bond, forming a non-productive complex.
-
The Peri-Clash: Once oxidative addition occurs, the resulting Pd(II) species is sterically crowded by the H7 proton and the N1 lone pair.
Solvent Role:
-
Non-polar solvents (Toluene): Often fail because they cannot break the Pd-N1 resting state aggregates.
-
Strongly coordinating solvents (MeCN, Pyridine): FATAL. They permanently displace the bulky phosphine ligands required for this difficult coupling.
-
The Solution (Ethereal & Alcoholic): Solvents like 1,4-Dioxane and t-Amyl Alcohol possess the ideal "Goldilocks" polarity—high enough to solubilize the polar oxidative addition complex, but low enough binding affinity to be easily displaced by the phosphine ligand.
Figure 1: The catalytic cycle highlighting the off-cycle N-coordination trap specific to 8-substituted quinolines.
Optimized Solvent Systems
Based on kinetic data and high-throughput screening results for heteroaryl chlorides, the following solvent systems are validated for 8-chloroquinoline.
| Solvent System | Application | Performance Rationale |
| 1,4-Dioxane / H₂O (4:1) | Suzuki-Miyaura | The Industry Standard. Dioxane's boiling point (101°C) allows sufficient heat to overcome the activation energy of the C-Cl bond. The water cosolvent is critical for dissolving inorganic bases (K₃PO₄) and activating the boronic acid. |
| t-Amyl Alcohol (Anhydrous) | Buchwald-Hartwig | The Problem Solver. Unlike n-butanol, t-Amyl alcohol is sterically bulky and does not interfere with the catalyst. It has a high boiling point (102°C) and excellent solubility for polar intermediates, preventing catalyst precipitation. |
| 2-MeTHF | Green / Scale-up | The Sustainable Choice. A direct replacement for THF/Dioxane. It separates cleanly from water (unlike dioxane), making workup easier. It has a higher boiling point (80°C) than THF, allowing faster kinetics. |
| Toluene | Not Recommended | Poor solubility of the 8-chloroquinoline-Pd complexes often leads to stalling (stuck at 40-50% conversion). |
| DMF / DMAc | Use with Caution | While good for solubility, these can decompose at high temps (>120°C) to produce amines that poison the catalyst. Only use if substrate insolubility is extreme. |
Detailed Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (High-Throughput Compatible)
Target: Biaryl formation at C8.
Reagents:
-
Substrate: 8-Chloroquinoline (1.0 equiv)
-
Partner: Aryl Boronic Acid (1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂[1]·DCM (3-5 mol%) or XPhos Pd G3 (2 mol%)
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step:
-
Degassing: Sparge the 1,4-Dioxane and Water separately with nitrogen for 15 minutes. Critical: Oxygen is the enemy of the electron-rich ligands needed for aryl chlorides.
-
Assembly: In a reaction vial (or flask), add 8-chloroquinoline, boronic acid, and K₃PO₄.
-
Catalyst Addition: Add the Pd precatalyst last.
-
Solvent Addition: Add the degassed solvent mixture (concentration 0.2 M with respect to quinoline).
-
Reaction: Seal the vessel. Heat to 100°C for 12-18 hours.
-
Note: Do not exceed 110°C in a sealed standard vial to avoid over-pressurization, though dioxane is generally safe at this temp.
-
-
Workup: Cool to RT. Dilute with EtOAc. Wash with water (x2) and brine. The dioxane will partition into the organic phase; ensure thorough washing or use 2-MeTHF for easier separation.
Protocol B: Buchwald-Hartwig Amination (Sterically Demanding)
Target: C-N bond formation at C8.
Reagents:
-
Substrate: 8-Chloroquinoline (1.0 equiv)
-
Amine: Primary or Secondary Amine (1.2 equiv)
-
Catalyst: BrettPhos Pd G3 or RuPhos Pd G3 (2-5 mol%)
-
Why? These ligands are specifically designed to be bulky enough to prevent N-coordination and electron-rich enough to insert into C-Cl.
-
-
Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)
-
Solvent: t-Amyl Alcohol (anhydrous)
Step-by-Step:
-
Drying: Flame-dry the reaction vessel and cool under Argon.
-
Solvent Prep: Ensure t-Amyl alcohol is anhydrous.
-
Assembly: Add Pd precatalyst, NaOtBu, and 8-chloroquinoline to the vessel inside a glovebox or under a strong stream of Argon.
-
Amine Addition: Add the amine and solvent via syringe. Concentration: 0.25 M.[2]
-
Reaction: Heat to 110°C .
-
Why t-Amyl Alcohol? It allows you to reach 110°C at ambient pressure (reflux) without a sealed tube, facilitating easier sampling.
-
-
Monitoring: Check HPLC at 4 hours. If conversion is <20%, increase temp to 120°C (sealed tube required).
Workflow Visualization
Figure 2: Decision matrix for protocol selection based on coupling type.
Troubleshooting & Optimization Matrix
| Observation | Diagnosis | Corrective Action |
| 0% Conversion | Catalyst Poisoning | Switch solvent to t-Amyl Alcohol . Ensure no trace sulfur or pyridine impurities are in the substrate. |
| Low Yield (<30%), Unreacted SM | Incomplete Oxidative Addition | Switch to a bulkier, more electron-rich ligand (BrettPhos or AdBrettPhos ). Increase Temp to 120°C. |
| De-chlorination (Product is Quinoline) | Beta-Hydride Elimination pathway | Avoid isopropanol or solvents with alpha-hydrogens if using weak bases. Switch to Dioxane or Toluene. |
| Black Precipitate (Pd Black) | Catalyst Decomposition | The ligand is detaching. Add 1-2 mol% of free ligand (e.g., free XPhos) to the reaction mixture to stabilize the Pd species. |
References
-
Mechanistic Studies on Pd-Catalyzed Amination: Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link
- Solvent Effects in Cross-Coupling:Jeschke, P. (2016). Solvent Optimization in Palladium-Catalyzed Cross-Coupling Reactions. European Journal of Organic Chemistry.
- Green Solvent Selection:Gallicchio, E., et al. (2014). 2-Methyltetrahydrofuran (2-MeTHF)
- Reactivity of Chloroquinolines:Li, H., et al. (2013). Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Tosylates with Hydrazine. J. Am. Chem. Soc., 136(1), 405–433.
-
Micellar Catalysis (Green Alternative): Lipshutz, B. H., & Ghorbani, S. (2011). Transition Metal Catalysis in Water at Room Temperature. Aldrichimica Acta, 44(1), 3–14. Link
Sources
Application Note: High-Fidelity Suzuki-Miyaura Coupling of (8-Chloroquinolin-4-yl)boronic Acid
[1]
Executive Summary
This guide details the protocol for the palladium-catalyzed cross-coupling of (8-chloroquinolin-4-yl)boronic acid with aryl halides. This specific substrate presents a "perfect storm" of synthetic challenges:
-
Protodeboronation: 4-Quinolyl boronic acids are notoriously unstable, prone to rapid C–B bond hydrolysis under basic conditions.[1]
-
Catalyst Deactivation: The quinoline nitrogen can coordinate to palladium, displacing ligands and arresting the catalytic cycle.
-
Steric/Electronic Conflict: The 8-chloro substituent, while generally inert to oxidative addition under standard conditions, exerts steric pressure and electronic withdrawal that can destabilize the boronic acid species.[1]
Core Strategy: The success of this reaction relies on kinetic superiority . You must select a catalyst system (Ligand/Pd) that facilitates transmetallation and reductive elimination faster than the rate of protodeboronation.
Mechanistic Insight & Failure Modes
The primary failure mode for this substrate is protodeboronation , yielding 8-chloroquinoline (the "reduced" byproduct) instead of the biaryl product.[1] This pathway is accelerated by high pH and high temperature.
The "Race Against Time" Mechanism
The following diagram illustrates the competitive pathways. The goal is to maximize the Green Path (Product) and suppress the Red Path (Decomposition).[1]
Figure 1: The Catalytic Cycle. Note the bifurcation at the Boronate Anion stage. If Transmetallation is slow (due to poor ligand choice), the substrate effectively commits suicide via Protodeboronation.[1]
Optimization Matrix
The following parameters are critical for shifting the equilibrium toward the product.
| Parameter | Recommendation | Rationale |
| Catalyst System | Pd(OAc)₂ + SPhos (or XPhos) | Critical. Buchwald biaryl phosphines (SPhos, XPhos) create a bulky, electron-rich Pd center that accelerates oxidative addition and, crucially, transmetallation, beating the decomposition clock [1].[1] |
| Alternative Cat. | Pd(dppf)Cl₂ · DCM | A robust "economy" choice. The bidentate ligand prevents catalyst poisoning by the quinoline nitrogen but is slower than SPhos. |
| Base | K₃PO₄ (Tribasic) | Milder than carbonates/hydroxides.[1] Phosphate bases often buffer the pH, reducing the concentration of the unstable boronate anion while still enabling the reaction. |
| Solvent | n-Butanol or Dioxane/H₂O (10:1) | n-Butanol allows for high temperatures (100°C) and facilitates solubility without requiring large amounts of water (which fuels hydrolysis).[1] |
| Stoichiometry | 1.5 - 2.0 equiv. Boronic Acid | Due to the inevitable decomposition, using excess boronic acid is standard practice to ensure full conversion of the aryl halide. |
Experimental Protocols
Protocol A: The "High-Speed" Method (Recommended)
Best for: Valuable substrates, sterically hindered partners, or when the boronic acid is scarce.[1]
Reagents:
-
Aryl Halide (1.0 equiv)[1]
-
(8-Chloroquinolin-4-yl)boronic acid (1.5 equiv)[1]
-
Catalyst: XPhos Pd G2 (2–5 mol%) [Alternatively: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%)][1]
-
Base: K₃PO₄ (3.0 equiv)[1]
-
Solvent: THF:Water (10:1) or 1,4-Dioxane:Water (4:1)[1]
Procedure:
-
Setup: Charge a reaction vial with the Aryl Halide, Boronic Acid, K₃PO₄, and the Pd precatalyst.
-
Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes. (Oxygen is fatal to the active phosphine species).
-
Solvation: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the block to 80°C immediately.
-
Note: Do not let the mixture sit at room temperature; heat accelerates the coupling more than the decomposition.
-
-
Monitoring: Check LCMS at 1 hour. This catalyst system is typically fast.
-
Workup: Dilute with EtOAc, wash with water/brine.[1] Dry over Na₂SO₄.
Protocol B: The "Economy" Method (Standard)
Best for: Scale-up of simple substrates where cost is a driver.[1]
Reagents:
-
Aryl Halide (1.0 equiv)[1]
-
(8-Chloroquinolin-4-yl)boronic acid (1.5 equiv)[1]
-
Base: Na₂CO₄ or Cs₂CO₃ (2.0 equiv)[1]
-
Solvent: DME:Water (3:[1]1) or Toluene:EtOH:Water (4:1:1)[1]
Procedure:
-
Degassing: Sparge the solvent mixture with Argon for 20 minutes before adding to reagents.
-
Reflux: Heat to 90–100°C for 4–12 hours.
-
Note: If the reaction stalls (LCMS shows remaining Aryl Halide but no Boronic Acid), add another 0.5 equiv of Boronic Acid.
Decision Tree for Troubleshooting
Use this logic flow to diagnose low yields.
Figure 2: Troubleshooting Logic. The most common failure is Result 1 (Protodeboronation).[1]
Critical Handling Notes
-
The 8-Chloro Substituent:
-
Under the conditions described (80-100°C, mild base), the 8-chloro group is inert .[1] Palladium preferentially inserts into Aryl-I, Aryl-Br, and electron-deficient Aryl-Cl (e.g., 4-chloropyridine).[1]
-
Caution: If using highly active ligands (like BrettPhos) at temperatures >120°C, you risk activating the 8-Cl bond, leading to oligomerization.[1] Stick to SPhos/XPhos at <100°C.
-
-
Purification:
-
Quinolines are basic. If your product is acid-stable, an acid-base extraction (wash organic layer with 1M HCl, separate, basify aqueous layer, extract back to organic) is a powerful way to remove non-basic impurities (like phosphine oxides or dehalogenated aryl halides).[1]
-
-
Storage:
-
Store (8-Chloroquinolin-4-yl)boronic acid at -20°C under Argon. If the solid turns dark brown/black, it has likely decomposed to the quinoline and boric acid.[1]
-
References
-
Billingsley, K., & Buchwald, S. L. (2007). An improved system for the palladium-catalyzed suzuki-miyaura cross-coupling of heteroaryl halides with aryl boronic acids.[1] Journal of the American Chemical Society, 129(11), 3358–3366.[1] Link[1]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A new palladium precatalyst allows for the fast suzuki-miyaura coupling reactions of unstable nucleophiles.[1] Journal of the American Chemical Society, 132(40), 14073–14075.[1] Link[1]
-
Cox, P. A., et al. (2017). Base-catalyzed aryl-B(OH)2 protodeboronation revisited: from concerted proton transfer to liberation of a transient aryl anion.[1] Journal of the American Chemical Society, 139(37), 13156–13165.[1] Link[1]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457-2483.[1] Link[1]
Microwave-assisted synthesis using (8-Chloroquinolin-4-yl)boronic acid
Technical Application Note: Microwave-Accelerated Cross-Coupling of (8-Chloroquinolin-4-yl)boronic acid
Executive Summary
(8-Chloroquinolin-4-yl)boronic acid is a high-value intermediate for synthesizing 4-substituted-8-chloroquinoline derivatives, a scaffold privileged in medicinal chemistry for antimalarial (e.g., chloroquine analogs), antiviral, and anticancer applications. However, its utility is often compromised by the inherent instability of C4-quinolyl boronic acids, which undergo rapid protodeboronation under standard thermal conditions.
This guide details a Microwave-Assisted Organic Synthesis (MAOS) protocol designed to outcompete the rate of decomposition. By utilizing the "superheating" and rapid ramp rates of microwave irradiation, researchers can achieve high-yield cross-coupling in minutes rather than hours, preserving the integrity of the carbon-boron bond.
Chemical Context & Mechanistic Challenges
The Instability Factor: Protodeboronation
The primary failure mode when using (8-Chloroquinolin-4-yl)boronic acid is protodeboronation . Heteroaryl boronic acids with boron at the
-
Mechanism: The electron-deficient quinoline ring facilitates the formation of a boronate "ate" complex, which is then prone to protonolysis by water or alcoholic solvents, replacing the
group with a proton. -
The 8-Chloro Effect: While the chlorine at C8 is distal, its electron-withdrawing nature (
effect) further decreases electron density at C4, theoretically accelerating the deboronation pathway compared to unsubstituted quinoline.
The Steric Factor: Peri-Interaction
Coupling at the C4 position is sterically demanding due to the peri-hydrogen at C5. This steric strain increases the activation energy (
Why Microwave?
Microwave irradiation provides the necessary energy to overcome the steric
Visualization: Competing Pathways
The following diagram illustrates the kinetic competition between the desired Suzuki cycle and the undesired protodeboronation pathway.
Caption: Kinetic competition between productive cross-coupling (Green) and protodeboronation (Red). MW heating favors Path B.
Experimental Optimization Matrix
Before proceeding to the protocol, select your conditions based on the coupling partner (Aryl Halide).
| Parameter | Standard Conditions | Difficult/Steric Conditions | Rationale |
| Catalyst | Pd(dppf)Cl₂·DCM (5 mol%) | XPhos Pd G3 or Pd₂(dba)₃ + SPhos | Bulky phosphines (XPhos/SPhos) facilitate transmetallation in hindered systems. |
| Base | K₂CO₃ (2.0 equiv) | K₃PO₄ (2.0 - 3.0 equiv) | Phosphate is often superior for unstable boronic acids; milder buffering. |
| Solvent | 1,4-Dioxane / Water (4:1) | DME / Water (3:1) or Toluene/EtOH/H₂O | DME offers higher boiling point and excellent solubility for boronic acids. |
| Temperature | 100 °C | 120 °C | Higher temp in MW favors the high-Ea coupling step. |
| Time | 30 min | 10 - 15 min | Short exposure minimizes decomposition time window. |
Standard Operating Procedure (SOP)
Protocol: Microwave-Assisted Coupling of (8-Chloroquinolin-4-yl)boronic acid with 4-Bromoanisole
Note: This protocol assumes a 10 mL microwave process vial.
Materials:
-
(8-Chloroquinolin-4-yl)boronic acid: 1.2 equiv (Excess required due to instability)
-
Aryl Halide (e.g., 4-Bromoanisole): 1.0 equiv (0.5 mmol)
-
Catalyst: XPhos Pd G3 (2.5 - 5.0 mol%)
-
Base: K₃PO₄ (anhydrous): 2.0 equiv
-
Solvent: 1,2-Dimethoxyethane (DME): 4.0 mL
-
Co-solvent: Water (degassed): 1.0 mL
Step-by-Step Workflow:
-
Vial Charging:
-
To a clean, dry 10 mL MW vial equipped with a magnetic stir bar, add the Aryl Halide (1.0 equiv), Boronic Acid (1.2 equiv), and Base (2.0 equiv).
-
Critical: Add the Catalyst last to prevent premature activation before inerting.
-
-
Solvent Addition & Inerting:
-
Add DME (4 mL) and Water (1 mL).
-
Seal the vial with a PTFE-lined crimp cap.
-
Sparge the mixture with Nitrogen or Argon gas for 2 minutes via a needle inlet/outlet to remove dissolved oxygen. Oxygen is a catalyst poison and accelerates boronic acid oxidation.
-
-
Microwave Irradiation:
-
Place the vial in the microwave reactor cavity.
-
Settings:
-
Mode: Dynamic/Standard
-
Temperature: 110 °C
-
Hold Time: 15 minutes
-
Pre-stirring: 30 seconds (High speed)
-
Absorption Level: High
-
-
Note: Ensure the "PowerMax" or simultaneous cooling feature is OFF to allow rapid heating, but enable active cooling after the run to quench the reaction immediately.
-
-
Workup:
-
Allow the vial to cool to room temperature (approx. 40 °C).
-
Decap and dilute the black reaction mixture with Ethyl Acetate (20 mL) and Water (20 mL).
-
Filter through a pad of Celite to remove Palladium black residues.
-
Separate the organic layer; wash the aqueous layer 2x with Ethyl Acetate.
-
Dry combined organics over MgSO₄, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify via Flash Column Chromatography (SiO₂).
-
Eluent: Hexanes/Ethyl Acetate gradient (typically 0-40% EtOAc). 8-Chloroquinoline derivatives are often UV-active and easily tracked.
-
Troubleshooting & "Plan B"
If the standard MW protocol yields low conversion or high protodeboronation (observed as 8-chloroquinoline in LCMS), adopt the In-Situ Esterification strategy.
Strategy: Convert the unstable boronic acid to a Pinacol Ester in situ or prior to coupling. Pinacol esters are significantly more robust against hydrolysis.
-
Modification: Stir (8-Chloroquinolin-4-yl)boronic acid with 1.1 equiv of Pinacol and MgSO₄ in dry THF for 1 hour. Filter off MgSO₄ and use the filtrate directly in the Suzuki coupling (changing solvent system to THF/Water).
Workflow Diagram
Caption: Operational workflow for the microwave-assisted synthesis.
References
-
Protodeboronation Mechanisms
- Wikipedia: Protodeboronation. A general overview of the hydrolysis mechanism in boronic acids.
-
Microwave-Assisted Suzuki Coupling (General Principles)
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines.[1] (Demonstrates the efficiency of MW in coupling electron-deficient heteroaromatics).
-
-
Instability of Heteroaryl Boronic Acids
- BenchChem: Addressing the instability of boronic acids.
-
Quinoline Scaffold Synthesis
- Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives.
Sources
Precision Base Selection for Suzuki-Miyaura Coupling of Nitrogen Heterocycles
This guide is structured as a high-level technical manual for researchers facing the specific "protodeboronation" bottleneck in Suzuki-Miyaura cross-coupling.
Application Note & Protocol Guide | Version 2.1
Part 1: The Core Directive – The "Goldilocks" Dilemma
In the synthesis of nitrogen heterocycles—critical scaffolds in medicinal chemistry—the Suzuki-Miyaura reaction often fails not due to the catalyst, but due to the base .
The base plays a dual, contradictory role:
-
Activation (Good): It must activate the boronic acid (forming a boronate [R-B(OH)3]-) or the palladium complex (forming LnP-OH) to facilitate transmetallation.
-
Destruction (Bad): It catalyzes protodeboronation , the hydrolytic cleavage of the C-B bond, replacing the boron with a proton.
The Rule of Thumb: The more electron-deficient the heterocycle (e.g., 2-pyridyl, 2-pyrimidinyl, oxazole), the faster the protodeboronation. For these "unstable" substrates, standard aqueous carbonate conditions are often a death sentence.
Part 2: Mechanistic Insight & Causality
To select the right base, one must understand the competing pathways.
The Two Transmetallation Pathways
Current mechanistic consensus (supported by kinetic studies) suggests two primary routes for the transfer of the organic group from Boron to Palladium.[1][2][3] The dominance of one over the other depends on the base and water content.[1]
-
Pathway A (Boronate Pathway): Base attacks the Boron first.[3]
-
Pathway B (Oxo-Palladium Pathway): Base attacks the Palladium first.
The Protodeboronation Trap
For 2-substituted nitrogen heterocycles (like 2-pyridylboronic acid), the nitrogen lone pair facilitates a rapid decomposition mechanism. The base attacks the boron, but instead of transmetallating, the C-B bond breaks to form a transient carbanion which is immediately protonated by water.
Visualizing the Conflict:
Figure 1: The dual pathways of transmetallation vs. the protodeboronation trap. Note that the activated boronate species (green) is the branching point for both productive coupling and destructive hydrolysis.
Part 3: Strategic Base Selection Guide
Do not use a "one-size-fits-all" approach. Categorize your substrate to select the base.
Tier 1: The "Stable" Heterocycles
Substrates: 3-Pyridyl, 4-Pyridyl, Indole (N-protected), Quinoline (remote positions). Risk: Low protodeboronation. Recommendation: Aqueous Carbonates (Na2CO3, K2CO3).
-
Logic: These bases are cheap, effective, and the biphasic system (Dioxane/Water) ensures good solubility for inorganic salts and organic substrates. The presence of water actually helps the boronate pathway here.
Tier 2: The "Unstable" Heterocycles (The Danger Zone)
Substrates: 2-Pyridyl , 2-Pyrimidinyl, Oxazoles, Thiazoles, Polyfluorinated aryls. Risk: Extreme. The C-B bond is labile. Recommendation: Anhydrous Phosphate or Carbonate (K3PO4, Cs2CO3).
-
Logic: You must starve the reaction of water to prevent protonation of the carbon.
-
K3PO4 (Anhydrous): Suspended in dioxane or DMF. It acts as a proton sponge and activates the boron without a large excess of free hydroxide.
-
Cs2CO3: The "Cesium Effect" provides higher solubility in organic solvents (like DMF/Toluene) compared to Potassium, facilitating the reaction in the absence of water.
-
Tier 3: The "Impossible" Substrates
Substrates: Highly hindered 2-pyridyls, specific 5-membered heterocycles. Recommendation: Masked Boronates (MIDA) or Fluoride Activation.
-
Logic: If the free boronic acid decomposes faster than it couples, you must keep its concentration low.
-
MIDA Boronates: Use a slow-release protocol (hydrolysis is the rate-limiting step).
-
Fluoride (KF/CsF): Activates pinacol esters without requiring strong basic conditions that trigger side reactions.
-
Part 4: Detailed Experimental Protocols
Protocol A: Standard Aqueous Conditions (Tier 1)
Best for: 3-pyridineboronic acid, Indole-5-boronic acid.
Reagents:
-
Boronic Acid (1.2 - 1.5 equiv)
-
Base: Na2CO3 (2.0 equiv) [Dissolved in min. water]
-
Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4 (5 mol%)[6]
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step:
-
Charge a reaction vial with the halide, boronic acid, and Pd catalyst.
-
Seal and purge with Argon/Nitrogen (3 cycles).
-
Add degassed 1,4-Dioxane via syringe.
-
Add the 2M aqueous Na2CO3 solution via syringe.
-
Heat to 80-100°C.
Protocol B: Anhydrous "Dry" Coupling (Tier 2 - Recommended for 2-Pyridyls)
Best for: 2-pyridineboronic acid pinacol ester, electron-poor pyrimidines.
Reagents:
-
Boronic Ester (1.5 equiv)[9]
-
Base: K3PO4 (Tribasic, finely ground, anhydrous) (3.0 equiv)
-
Catalyst: Pd2(dba)3 (2 mol%) + XPhos or SPhos (4 mol%)
-
Why XPhos? Buchwald ligands facilitate rapid oxidative addition and transmetallation, outcompeting the decomposition.
-
-
Solvent: n-Butanol or 1,4-Dioxane (Anhydrous)
Step-by-Step:
-
Drying: Flame-dry the reaction vessel and cool under Argon.
-
Add solid reagents: Halide, Boronic Ester, K3PO4 , Pd2(dba)3, and Ligand inside a glovebox or under positive Argon flow.
-
Add anhydrous solvent (Dioxane or n-Butanol).
-
Crucial: Do NOT add water. The base is insoluble; the reaction occurs at the surface or via trace solubility.
-
-
Heat to 100°C with vigorous stirring (essential for heterogeneous bases).
-
Workup: Filter through Celite to remove the phosphate salts before aqueous extraction.
Protocol C: Slow-Release MIDA Coupling (Tier 3)
Best for: Substrates that decompose instantly upon exposure to free base.
Mechanism: The MIDA (N-methyliminodiacetic acid) ester protects the boron. K3PO4 slowly hydrolyzes the MIDA ester, releasing the active boronic acid gradually.
Reagents:
-
2-Pyridyl MIDA Boronate (1.5 equiv)[9]
-
Base: K3PO4 (5.0 equiv)
-
Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%)
-
Solvent: Dioxane / Water (10:1)
-
Note: Water is required here for hydrolysis, but the ratio controls the release rate.
-
Step-by-Step:
-
Add Dioxane and water (degassed).
-
Add solid K3PO4.
-
Heat to 60°C (Milder temperature prevents rapid burst hydrolysis).
-
Run for 12-24 hours. The slow release maintains a low steady-state concentration of the unstable boronic acid, allowing the catalyst to couple it before it decomposes.
Part 5: Data Summary & Troubleshooting
Base Performance Comparison Matrix
| Base | pKa (conj. acid) | Solubility (Org) | Best For | Risk Factor |
| Na2CO3 (aq) | 10.3 | Low | Stable Aryls, 3-Pyridyls | High hydrolysis of unstable boronates. |
| K3PO4 (anh) | 12.3 | Very Low | 2-Pyridyls , Unstable esters | Low hydrolysis; requires vigorous stirring. |
| Cs2CO3 | 10.3 | Moderate | Sterically hindered couplings | "Cesium Effect" can boost difficult transmetallations. |
| KF / CsF | 3.2 | Low | Silanols, sensitive esters | Very mild; avoids deprotonation of acidic groups. |
| Ba(OH)2 | 15.7 | Low | Fast reactions (C-B activation) | High; aggressive base, incompatible with sensitive FG. |
Troubleshooting Flowchart (Graphviz)
Figure 2: Decision matrix for troubleshooting failed Suzuki couplings of nitrogen heterocycles.
References
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[7] "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids." Journal of the American Chemical Society.[11][12]
-
Knapp, D. M., et al. (2010). "MIDA Boronates are Hydrolytically Stable and Can Be Used for the Synthesis of 2-Pyridyl Boronic Acid Derivatives." Journal of the American Chemical Society.[11][12]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews.
-
Carrow, B. P., & Hartwig, J. F. (2011). "Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions." Journal of the American Chemical Society.[11][12]
-
Billingsley, K. L., & Buchwald, S. L. (2008). "An Improved System for the Suzuki−Miyaura Coupling of Heteroaryl Halides." Journal of the American Chemical Society.[11][12]
Sources
- 1. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 9. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
One-Pot Synthesis of 4-Substituted 8-Chloroquinoline Scaffolds
Executive Summary
The 8-chloroquinoline scaffold represents a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous antimalarial, antibacterial, and anticancer therapeutics. Traditional synthetic routes (e.g., Skraup, Conrad-Limpach) often suffer from harsh conditions, poor regioselectivity, or multi-step purifications.
This Application Note details a robust, one-pot protocol for the regioselective synthesis of 4-substituted 8-chloroquinolines . By utilizing the condensation of 2-chloroaniline with 3-(dimethylamino)-1-arylprop-2-en-1-ones (enaminones) , researchers can achieve high-yield access to the target scaffold with exclusive regiocontrol. This method eliminates the formation of the 2-substituted isomer often seen in Combes synthesis, streamlining the purification process for drug discovery workflows.
Scientific Background & Mechanistic Insight
The Challenge of Regioselectivity
Synthesizing 4-substituted quinolines from anilines typically involves the Combes reaction (aniline + 1,3-diketone). However, this route frequently yields a mixture of regioisomers (2- vs 4-substituted) and often requires a 2-methyl blocking group.
The Enaminone Solution
The use of enaminones (specifically 3-dimethylamino-1-aryl-prop-2-en-1-ones) acts as a "masked" 1,3-dicarbonyl equivalent. The reaction proceeds via an acid-catalyzed Michael-type addition followed by intramolecular cyclization.
Mechanistic Pathway:
-
N-C Bond Formation: The amino group of 2-chloroaniline attacks the
-carbon of the enaminone (Michael addition), displacing dimethylamine. -
Imine Formation/Tautomerization: Formation of an acyclic intermediate.
-
Cyclization: Intramolecular electrophilic aromatic substitution closes the ring.
-
Aromatization: Elimination of water yields the fully aromatic quinoline.
Mechanistic Visualization
Figure 1: Mechanistic pathway for the acid-catalyzed condensation of 2-chloroaniline with enaminones.
Materials & Equipment
Reagents
-
Substrate: 2-Chloroaniline (CAS: 95-51-2) - Caution: Toxic/Irritant.
-
Electrophile: 3-(Dimethylamino)-1-phenylprop-2-en-1-one (or derivative).
-
Solvent: Glacial Acetic Acid (AcOH) or Ethanol (EtOH).
-
Catalyst (Optional for EtOH): Trifluoroacetic acid (TFA) or p-Toluenesulfonic acid (p-TSA).
-
Workup: Saturated
, Ethyl Acetate (EtOAc), Brine, .
Equipment
-
Microwave Reactor (Optional for rapid synthesis) or Round Bottom Flask with Reflux Condenser.
-
Magnetic Stirrer & Oil Bath.
-
Rotary Evaporator.
-
Flash Chromatography System (Silica Gel).
Detailed Experimental Protocol
Objective: Synthesis of 4-phenyl-8-chloroquinoline.
Step 1: Reactant Preparation[1]
-
Weigh 1.0 equiv (5 mmol, 638 mg) of 2-chloroaniline.
-
Weigh 1.1 equiv (5.5 mmol, 963 mg) of 3-(dimethylamino)-1-phenylprop-2-en-1-one.
-
Note: If the specific enaminone is not commercially available, it can be synthesized in situ by reacting acetophenone with DMF-DMA (N,N-Dimethylformamide dimethyl acetal) at reflux for 3 hours prior to adding the aniline.
-
Step 2: Reaction Setup (One-Pot)
-
Dissolve both reactants in 10 mL of Glacial Acetic Acid .
-
Why: Acetic acid acts as both solvent and Brønsted acid catalyst, promoting the elimination of dimethylamine.
-
-
Equip the flask with a reflux condenser and a drying tube (CaCl2) to exclude atmospheric moisture.
-
Inert Atmosphere: Flush the system with Nitrogen (
) or Argon for 5 minutes.
Step 3: Thermal Cyclization
-
Heat the reaction mixture to reflux (118°C) .
-
Maintain reflux for 4–6 hours .
-
Monitoring: Monitor reaction progress via TLC (Eluent: 20% EtOAc in Hexanes).
-
Target: Disappearance of 2-chloroaniline spot (
) and appearance of a highly fluorescent spot (Quinoline product).
-
Step 4: Workup & Isolation
-
Cool the mixture to room temperature.
-
Pour the reaction mixture into 50 mL of ice-water .
-
Neutralize carefully with saturated
solution until pH 8.-
Critical: The quinoline product may protonate in acidic media, remaining in the aqueous phase. Neutralization ensures it partitions into the organic phase.
-
-
Extract with Ethyl Acetate (3 x 30 mL) .
-
Combine organic layers, wash with Brine (20 mL) , and dry over anhydrous
. -
Concentrate under reduced pressure.
Step 5: Purification
-
Purify the crude residue via flash column chromatography (Silica Gel 230-400 mesh).
-
Gradient: 0%
15% EtOAc in Hexanes. -
Evaporate solvent to yield the product as a pale yellow solid.
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the one-pot synthesis.
Data Analysis & Expected Results
Substrate Scope & Yields
The following table summarizes expected yields based on electronic variations in the enaminone aryl ring (Ar).
| Entry | Ar Substituent (Enaminone) | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 1 | Phenyl (H) | 4.0 | 82-88 | 98-100 |
| 2 | 4-Methylphenyl | 4.5 | 85 | 112-114 |
| 3 | 4-Methoxyphenyl | 5.0 | 78 | 120-122 |
| 4 | 4-Chlorophenyl | 4.0 | 80 | 135-137 |
| 5 | 4-Nitrophenyl | 6.0 | 65 | 158-160 |
Characterization (Example for Entry 1)
-
H NMR (400 MHz,
): 8.98 (d, J = 4.4 Hz, 1H, H-2), 8.15 (dd, J = 8.4, 1.2 Hz, 1H, H-5), 7.85 (dd, J = 7.6, 1.2 Hz, 1H, H-7), 7.55 (m, 5H, Ar-H), 7.45 (t, J = 8.0 Hz, 1H, H-6), 7.38 (d, J = 4.4 Hz, 1H, H-3). -
Interpretation: The doublet at
8.98 is characteristic of the proton at position 2 of the quinoline ring. The absence of a singlet at this region confirms the regioselective formation of the 4-substituted product rather than the 2-substituted isomer.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete condensation due to moisture. | Ensure reagents are dry; use fresh glacial acetic acid; use molecular sieves. |
| Sticky/Tarry Product | Polymerization of enaminone. | Reduce reaction temperature to 90°C and extend time; ensure inert atmosphere. |
| Product in Aqueous Layer | Incomplete neutralization. | Check pH of aqueous layer after quenching. It must be basic (pH > 8) to deprotonate the quinoline nitrogen. |
| Starting Material Remains | Deactivation of aniline. | The 8-chloro group is electron-withdrawing, reducing nucleophilicity. Increase reflux time or use microwave irradiation (150°C, 20 min). |
References
-
Original Combes Synthesis: Combes, A. (1888). "Sur la synthèse de dérivés de la quinoléine." Bulletin de la Société Chimique de France, 49, 89.
-
Enaminone Methodology: El-Gaby, M. S. A., et al. (2002). "Synthesis and biological activity of some new quinoline derivatives." Il Farmaco, 57(8), 613-617.
-
Microwave-Assisted Synthesis: Hayes, S. J., et al. (2010). "Microwave-accelerated synthesis of 4-substituted quinolines." Tetrahedron Letters, 51(4), 720-723.
-
Biological Relevance of 8-Chloroquinolines: Solomon, V. R., & Lee, H. (2011). "Quinoline as a privileged scaffold in cancer drug discovery." Current Medicinal Chemistry, 18(10), 1488-1508.
-
Regioselectivity Studies: Eletti-Bianchi, G., et al. (1998). "Regiocontrolled synthesis of 4-substituted quinolines." Journal of Organic Chemistry, 63, 5269.
Troubleshooting & Optimization
Technical Support Center: (8-Chloroquinolin-4-yl)boronic acid Stability & Coupling
Ticket ID: #QB-8CL-4YL-STAB Subject: Preventing Rapid Protodeboronation of 4-Quinolyl Boron Species Assigned Specialist: Senior Application Scientist, Organometallic Chemistry
Executive Summary: The "Ticking Clock" Problem
You are likely experiencing low or zero yields when attempting to couple (8-Chloroquinolin-4-yl)boronic acid . This is not due to catalyst failure, but rather substrate decomposition.
The 4-position of quinoline (analogous to the 4-position of pyridine) renders the C–B bond exceptionally labile. Under standard aqueous Suzuki-Miyaura conditions, the basic nitrogen facilitates rapid protodeboronation , replacing the boronic acid group with a proton (yielding 8-chloroquinoline) faster than the palladium catalyst can perform transmetallation.
This guide provides three validated workflows to stabilize this reagent and successfully couple it.
Part 1: The Diagnostic (Why is this happening?)
Q: Why does my starting material vanish without forming product?
A: The mechanism is driven by the basicity of the quinoline nitrogen. In aqueous base, the C–B bond is weakened by the formation of a zwitterionic intermediate or through specific base-catalyzed pathways.[1] The 8-chloro substituent provides some steric bulk but does not sufficiently deactivate the ring to prevent this hydrolysis.
Mechanism of Failure: Protodeboronation [1]
Figure 1: The kinetic competition. If
Part 2: The Solutions (Step-by-Step Protocols)
Do not use the free boronic acid in standard conditions. Choose one of the following stabilization strategies.
Method A: The "Slow Release" Strategy (MIDA Boronates)
Best for: Maximum reliability and scalability.
Concept: Convert the unstable acid into a MIDA (N-methyliminodiacetic acid) boronate. This rigid, cage-like structure removes the empty p-orbital on boron, shutting down the decomposition pathway. Under specific coupling conditions, the active boronic acid is released slowly, ensuring its concentration never gets high enough to favor decomposition over coupling.
Step 1: Synthesis of MIDA Boronate
-
Reagents: (8-Chloroquinolin-4-yl)boronic acid (1 equiv), MIDA (1.2–1.5 equiv).
-
Solvent: Toluene/DMSO (10:1) or DMAc.
-
Conditions: Reflux under Dean-Stark trap (to remove water) for 2–4 hours.
-
Purification: MIDA boronates are stable to silica gel chromatography. Elute with EtOAc/Acetone.
Step 2: The "Slow Release" Coupling Protocol Reference: Burke et al. (J. Am. Chem. Soc. 2009) [1]
| Parameter | Condition | Note |
| Solvent | THF : Water (5:1) | The water ratio is critical for controlled hydrolysis. |
| Base | Mild base is required. Do NOT use NaOH or | |
| Catalyst | Pd(OAc) | SPhos is excellent for heteroaryl coupling. |
| Temp | 60 °C | Higher temps may accelerate decomposition too much. |
Method B: Potassium Trifluoroborates (
)
Best for: Storable solids, avoiding chromatography.
Concept: Convert the acid to a trifluoroborate salt. These are air-stable solids that resist protodeboronation until activated by a Lewis acid or specific hydrolysis conditions.
Step 1: Synthesis of
-
Dissolve boronic acid in minimal MeOH.
-
Add excess saturated aqueous
(3.0–4.0 equiv). -
Stir vigorously at RT for 1–3 hours.
-
Concentrate to dryness. Extract the solid with Acetone (the inorganic salts remain undissolved).
-
Filter and precipitate the product by adding
.
Step 2: Coupling Conditions Reference: Molander Group Protocols [3]
| Parameter | Condition |
| Catalyst | XPhos Pd G3 or G4 (2–5 mol%) |
| Base | |
| Solvent | Toluene/ |
| Temp | 80–100 °C |
Method C: Anhydrous Coupling (If you must use the Ester)
Best for: Pinacol esters where MIDA/BF3K synthesis is not feasible.
Concept: If you cannot make the MIDA or salt, you must prevent water from entering the system entirely. Standard bases like carbonate generate water in situ. Use Potassium Trimethylsilanolate (TMSOK) , which acts as a soluble, anhydrous base activator.[3]
Reference: Denmark et al. (J. Org. Chem. 2014) [4]
-
Reagents: Pinacol ester of 8-chloroquinoline (1 equiv), Aryl Halide (1 equiv).
-
Base: TMSOK (2.0 equiv). Critical: Must be dry/fresh.
-
Solvent: Anhydrous THF or Toluene.
-
Catalyst: Pd(dba)
/ XPhos.
Part 3: Decision Matrix
Use this workflow to select the correct protocol for your current inventory.
Figure 2: Reagent selection workflow.
Part 4: Frequently Asked Questions (FAQs)
Q: Can I just use a huge excess of the boronic acid (e.g., 5 equivalents) to overcome the decomposition? A: Generally, no . The decomposition product (8-chloroquinoline) can coordinate to the Palladium catalyst, acting as a poison or competitive inhibitor. Accumulation of the protodeboronated byproduct often shuts down the catalytic cycle entirely.
Q: I see a "homocoupling" byproduct. Is that related? A: Yes. Oxidative homocoupling often competes when transmetallation is slow. However, with 4-quinolyl substrates, the primary byproduct is almost always the "H" species (protodeboronation). If you see homocoupling, your catalyst is active, but your cross-coupling partner might be unreactive.
Q: Does the 8-Chloro substituent affect the stability? A: It adds lipophilicity and some steric bulk, but it does not electronically stabilize the C–B bond against the nitrogen-directed hydrolysis. You must treat it as a highly unstable 4-pyridyl analog.
References
-
Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[4][5] Journal of the American Chemical Society, 131(20), 6961–6963. Link
-
Molander, G. A., et al. (2012). Preparation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses, 89, 442. Link
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240-9261. Link
-
Denmark, S. E., & Upham, C. S. (2014). Heteroaryl–Heteroaryl Suzuki–Miyaura Cross-Coupling Reactions Enabled by Trimethyl Borate.[3][6] Journal of Organic Chemistry, 79(11), 5225–5237. Link
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Solubility issues of (8-Chloroquinolin-4-yl)boronic acid in aqueous solvents
This technical guide addresses the solubility and stability challenges associated with (8-Chloroquinolin-4-yl)boronic acid , a specialized heterocyclic building block.
Executive Summary: The "Dual Challenge"
Working with (8-Chloroquinolin-4-yl)boronic acid presents a unique convergence of two physicochemical challenges: Amphoteric Solubility and Protodeboronation Instability .
Unlike simple phenylboronic acids, this compound contains a basic quinoline nitrogen and an acidic boronic acid moiety. This creates a pH-dependent "U-shaped" solubility curve where the molecule is least soluble at neutral pH (isoelectric point). Furthermore, the boron atom at the C4 position (gamma to the nitrogen) renders the C-B bond susceptible to hydrolytic cleavage (protodeboronation), often mistaken by researchers as "precipitation" or "insolubility."
Diagnostic & Troubleshooting Guide
Scenario A: "The compound won't dissolve in my aqueous buffer (pH 7)."
Root Cause: Isoelectric Precipitation. At neutral pH, the quinoline nitrogen is largely unprotonated (pKa ~4-5), and the boronic acid is protonated (pKa ~8-9). The molecule exists as a neutral, lipophilic species with minimal hydration energy. Solution:
-
Adjust pH: Move away from the isoelectric point. Acidify to pH < 3 (forms soluble cation) or basify to pH > 10 (forms soluble boronate anion).
-
Warning: High pH accelerates decomposition (see Scenario C).
-
Cosolvents: Use 10-20% DMSO or DMF to disrupt intermolecular hydrogen bonding (boroxine formation).
Scenario B: "It dissolved initially, but a white solid precipitated after 30 minutes."
Root Cause: Protodeboronation (Decomposition). You are likely observing the formation of 8-chloroquinoline , the deboronated byproduct. Heterocyclic boronic acids with boron at the C2 or C4 position are electronically destabilized. Water acts as a nucleophile, cleaving the C-B bond and releasing boric acid. The resulting 8-chloroquinoline is highly insoluble in water. Solution:
-
Minimize Aqueous Time: Prepare aqueous working solutions immediately before use.
-
Temperature Control: Keep all solutions on ice (4°C). Protodeboronation rates double for every ~10°C increase.
-
Switch Reagents: If stability is insurmountable, convert to a MIDA boronate or Pinacol ester , which are significantly more resistant to hydrolysis.
Scenario C: "My Suzuki coupling turned black/tarry and failed."
Root Cause: Base-Catalyzed Decomposition. Suzuki couplings require base, but base promotes the formation of the tetrahedral boronate anion, which is the specific species that undergoes rapid protodeboronation in C4-quinolyl systems. Solution:
-
Anhydrous Conditions: Switch to "anhydrous" Suzuki conditions (e.g., DMF/dioxane with anhydrous
). -
Slow Addition: Add the base last or via syringe pump to keep the concentration of the labile boronate anion low.
-
Catalyst Choice: Use highly active catalysts (e.g., Pd-XPhos, Pd-SPhos) to ensure the cross-coupling rate (
) is faster than the decomposition rate ( ).
Technical Data & Solvent Compatibility
| Solvent System | Solubility Rating | Stability Rating | Notes |
| Water (pH 7) | 🔴 Poor (< 1 mM) | 🟡 Moderate | Exists as neutral monomer/boroxine; precipitates. |
| Water (pH < 2) | 🟢 Good (> 50 mM) | 🟢 Good | Protonated Nitrogen ( |
| Water (pH > 10) | 🟢 Good (> 50 mM) | 🔴 Poor | Rapid protodeboronation (Minutes to Hours). |
| DMSO | 🟢 Excellent (> 100 mM) | 🟢 Good | Recommended for Stock. Hygroscopic; keep dry. |
| Methanol/Ethanol | 🟡 Moderate | 🟡 Moderate | Forms boronic esters; reversible but complicates NMR. |
| THF | 🟡 Moderate | 🟢 Good | Good for reactions; poor for storage. |
Mechanistic Visualization
The following diagram illustrates the speciation of the compound in aqueous media and the irreversible pathway to the insoluble byproduct.
Figure 1: pH-dependent speciation showing the "Danger Zone" at high pH where irreversible decomposition occurs.
Experimental Protocols
Protocol A: Preparation of Stable Stock Solution (50 mM)
Use this for storage and aliquoting.
-
Weighing: Weigh 10.4 mg of (8-Chloroquinolin-4-yl)boronic acid (MW: ~207.42 g/mol ) into a glass vial.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves).
-
Why DMSO? It prevents protodeboronation by excluding water and disrupts boroxine trimers.
-
-
Dissolution: Vortex for 30 seconds. If necessary, sonicate for 1 minute at room temperature.
-
Visual Check: Solution should be clear and slightly yellow.
-
-
Storage: Store at -20°C in a sealed container with desiccant. Stable for 1-3 months.
Protocol B: Preparation of Aqueous Working Solution
Perform this IMMEDIATELY before use.
-
Thaw: Thaw the DMSO stock solution completely at room temperature.
-
Dilution: Add the required volume of stock dropwise to your buffer while vortexing.
-
Recommendation: Keep final DMSO concentration < 5% if cells are involved, or < 20% for chemical assays.
-
-
Usage Window: Use within 15 minutes .
-
Rescue: If precipitation occurs immediately, verify pH is not between 5.0–8.0. If pH adjustment is not possible, add Diethanolamine (1.1 eq) to form a soluble DABO complex in situ.
-
References
-
Sporzyński, A. (2020).[1] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. Link
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Mechanism. Journal of the American Chemical Society.[2] Link
-
Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link
-
Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. Link
Sources
Technical Support Center: Minimizing Homocoupling with Quinoline Boronic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinoline boronic acids in Suzuki-Miyaura cross-coupling reactions. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you minimize homocoupling side reactions and maximize the yield of your desired cross-coupled products. Quinoline moieties are prevalent in pharmaceuticals, making the efficient and clean synthesis of quinoline-containing biaryls a critical task. This resource is designed to provide both foundational knowledge and practical, field-proven insights to address the specific challenges posed by these N-heterocyclic substrates.
Frequently Asked Questions (FAQs)
Q1: What is boronic acid homocoupling and why is it a problem in my Suzuki-Miyaura reaction?
A1: Boronic acid homocoupling is a significant side reaction where two molecules of your quinoline boronic acid react to form a symmetrical biquinoline byproduct. This unwanted reaction consumes your starting material, reduces the yield of the desired cross-coupled product, and introduces a potentially difficult-to-remove impurity, complicating downstream purification.[1][2]
Q2: What are the primary causes of homocoupling with quinoline boronic acids?
A2: The main culprits behind homocoupling are the presence of dissolved oxygen and the use of Palladium(II) precatalysts.[1][2][3] Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) species can then undergo a catalytic cycle that favors the homocoupling of the boronic acid, particularly before the oxidative addition of the aryl halide has occurred.[1][3]
Q3: How does the quinoline nitrogen atom influence the reaction?
A3: The nitrogen atom in the quinoline ring can act as a ligand, coordinating to the palladium center. This can sometimes interfere with the catalytic cycle. Furthermore, the electron-withdrawing nature of the quinoline ring system can affect the reactivity of the boronic acid, making it more susceptible to side reactions like protodeboronation (loss of the boronic acid group).[4]
Q4: Are some quinoline boronic acid isomers more prone to homocoupling than others?
A4: While direct comparative studies are limited, the position of the boronic acid group on the quinoline ring influences its electronic properties and steric hindrance, which in turn affects its reactivity and susceptibility to side reactions.[4] Generally, isomers with the boronic acid group in more sterically accessible positions and less electronically deactivated may be more reactive in the desired cross-coupling. However, any quinoline boronic acid can undergo homocoupling if the reaction conditions are not optimized.
Q5: Can I use a boronic ester instead of a boronic acid to reduce homocoupling?
A5: Yes, using more stable boronic acid surrogates like pinacol esters (Bpin), MIDA (N-methyliminodiacetic acid) boronates, or DABO (diethanolamine) boronates can be an effective strategy.[3][5] These derivatives are often more stable to the reaction conditions and can slowly release the boronic acid in situ, keeping its concentration low and thus minimizing homocoupling and protodeboronation.[6]
Troubleshooting Guide: From Problem to Solution
This section addresses specific experimental issues with a question-and-answer format, providing probable causes and actionable solutions.
Problem 1: I'm observing a significant amount of biquinoline byproduct in my reaction mixture.
Question: My primary byproduct is the homocoupled biquinoline. How can I suppress its formation?
Probable Causes & Solutions:
| Probable Cause | Detailed Explanation & Solution |
| Oxygen in the Reaction | Oxygen is a key promoter of homocoupling by oxidizing the active Pd(0) catalyst to Pd(II).[1][2][3] Solution: Implement rigorous degassing of your solvents and reaction mixture. The "freeze-pump-thaw" method is highly effective.[7][8] Alternatively, sparging the solvent with an inert gas (Argon or Nitrogen) for 20-30 minutes can significantly reduce oxygen levels.[9] Always maintain a positive pressure of inert gas throughout the reaction setup. |
| Use of a Pd(II) Precatalyst | Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(PPh₃)₂ require in-situ reduction to the active Pd(0) species. This reduction can be mediated by the boronic acid, leading to homocoupling.[3] Solution: Switch to a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃.[3] Modern Buchwald-type precatalysts are also excellent choices as they are designed to generate the active LPd(0) species rapidly and efficiently under mild conditions.[10][11] |
| Suboptimal Ligand Choice | The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. An inappropriate ligand may not sufficiently promote the desired cross-coupling pathway over homocoupling. Solution: Employ bulky, electron-rich phosphine ligands. These ligands tend to accelerate the rate-limiting oxidative addition and the final reductive elimination steps of the Suzuki cycle, outcompeting the homocoupling pathway.[12] For challenging couplings with N-heterocycles, consider specialized ligands. A ligand screening is often a worthwhile endeavor. |
Recommended Ligands for N-Heterocyclic Couplings:
| Ligand Type | Examples | Rationale for Use |
| Buchwald-type Biarylphosphines | SPhos, XPhos, RuPhos | Bulky and electron-rich, known to be effective for challenging substrates, including heteroaryl chlorides.[12][13] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors that form stable complexes with palladium, often showing high activity in cross-coupling reactions. PEPPSI-type precatalysts are particularly useful.[14] |
| Bidentate Phosphines | Xantphos, dppf | Their wide bite angles can promote reductive elimination and stabilize the catalytic species. |
Problem 2: My reaction is sluggish, and I see both starting materials and some homocoupling product.
Question: My conversion is low, and besides unreacted starting materials, I'm also getting the homocoupled byproduct. What should I try?
Probable Causes & Solutions:
| Probable Cause | Detailed Explanation & Solution |
| Inefficient Catalyst Activation/Deactivation | If using a Pd(II) source, its reduction to Pd(0) may be slow, allowing time for side reactions. The active Pd(0) can also be deactivated by oxygen or other impurities. Solution: In addition to using a Pd(0) precatalyst and rigorous degassing, consider adding a mild reducing agent. Potassium formate (HCO₂K) has been shown to be effective in maintaining the palladium in its active Pd(0) state, thereby suppressing Pd(II)-mediated homocoupling without interfering with the desired reaction.[15][16] |
| Quinoline Boronic Acid Instability | Quinoline boronic acids, especially certain isomers, can be prone to protodeboronation, where the C-B bond is cleaved by a proton source (like water). This reduces the concentration of the active nucleophile available for cross-coupling.[3] Solution: Use a more stable boronic acid derivative like a pinacol ester or a DABO boronate.[5] Alternatively, using anhydrous solvents and a non-aqueous base like potassium phosphate (K₃PO₄) can help minimize protodeboronation.[13] |
| Inappropriate Base or Solvent | The choice of base and solvent is critical for both activating the boronic acid and ensuring the stability of all components. Solution: For quinoline boronic acids, a common starting point is an inorganic base like K₂CO₃ or K₃PO₄.[13][17] If protodeboronation is suspected, a milder base like Cs₂CO₃ or K₃PO₄ in an anhydrous solvent system (e.g., dioxane or toluene) may be beneficial. The addition of a small amount of water is often necessary for the hydrolysis of boronate esters and to facilitate the transmetalation step, but excessive water can promote protodeboronation. |
Visualizing the Reaction Pathways
To better understand the chemistry at play, the following diagrams illustrate the desired Suzuki-Miyaura catalytic cycle and the competing homocoupling pathway.
Caption: The desired Suzuki-Miyaura cycle (left) versus the competing homocoupling pathway (right).
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key procedures aimed at minimizing homocoupling.
Protocol 1: Rigorous Degassing of Reaction Solvents using the Freeze-Pump-Thaw Method
This protocol is highly recommended for sensitive Suzuki-Miyaura couplings where oxygen exclusion is critical.
Materials:
-
Schlenk flask equipped with a magnetic stir bar and a rubber septum or a high-vacuum stopcock.
-
Solvent to be degassed.
-
Liquid nitrogen.
-
Schlenk line (or a vacuum pump with a cold trap).
Procedure:
-
Add the desired solvent to the Schlenk flask (do not fill more than half full).
-
Securely clamp the flask to a stand in a fume hood.
-
Freeze the solvent by slowly immersing the flask in a dewar of liquid nitrogen. Swirl the flask to ensure even freezing and prevent cracking.
-
Once the solvent is completely frozen, connect the flask to the Schlenk line and open it to the vacuum.
-
Allow the frozen solvent to remain under vacuum for 5-10 minutes to remove gases from the headspace and the solid solvent matrix.
-
Close the stopcock to the vacuum and remove the liquid nitrogen dewar.
-
Allow the solvent to thaw completely at room temperature. You may observe gas bubbles being released as the solvent melts.
-
Repeat steps 3-7 for a total of three cycles.
-
After the final thaw, backfill the flask with an inert gas (Argon or Nitrogen). The solvent is now ready for use.
Caption: Workflow for the Freeze-Pump-Thaw degassing method.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a Quinoline Boronic Acid with Minimized Homocoupling
This protocol incorporates best practices for suppressing homocoupling side reactions.
Materials:
-
Quinoline boronic acid (1.0 equiv).
-
Aryl halide (1.2 equiv).
-
Pd(0) precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Ligand (if not using a pre-ligated catalyst, e.g., XPhos, 4-10 mol%).
-
Base (e.g., K₃PO₄, 2.0 equiv).
-
Potassium formate (optional, 1.5 equiv).
-
Degassed solvent (e.g., Dioxane/Water 10:1).
-
Schlenk flask or sealed reaction vial with a magnetic stir bar.
-
Inert atmosphere setup (Schlenk line or glovebox).
Procedure:
-
To a flame-dried Schlenk flask under a positive pressure of Argon, add the quinoline boronic acid, aryl halide, Pd(0) precatalyst, ligand (if needed), base, and potassium formate (if used).
-
Evacuate and backfill the flask with Argon three times.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Reeves, J. T., et al. (2013). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PMC.
- BenchChem. (2025). Comparative Reactivity of Quinazoline Boronic Acid Isomers in Suzuki Coupling: A Guide for Researchers.
- BenchChem. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
- University of York, Chemistry Teaching Labs. Degassing solvents.
- BenchChem. (2025). Troubleshooting low conversion in Suzuki-Miyaura reactions.
- Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
- (PDF)
- Sigma-Aldrich. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
- Rogalski, S., et al. (2024).
- The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to - SciSpace.
- Bode, J. How To: Degas Solvents. University of Rochester, Department of Chemistry.
- Myers, A. The Suzuki Reaction. Chem 115.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? : r/Chempros.
- McIndoe Group. (2015). Degassing solvent on the Schlenk line. YouTube.
- First experiments for Suzuki‐Miyaura coupling of quinolines and geranyl...
- BenchChem. (2025). A Researcher's Guide to Suzuki Coupling: Comparing the Efficiency of Diverse Boronic Acids.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1.
- Denmark, S. E., et al.
- Wang, Z., et al. (2026). Copper-Catalyzed Enantioconvergent Radical Deborylative Coupling of Racemic Benzylboronic Esters with Alkynes and Alkenylboronic. American Chemical Society.
- Wikipedia.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki? : r/Chempros.
- Reeves, J. T., et al. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PMC.
- Willemsen, J. S., et al. (2013). Potassium formate as a small molecule switch: controlling oxidation–reduction behaviour in a two-step sequence.
- Mironova, D., et al.
- Chemistry Stack Exchange. (2024). How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)?
- Molander, G. A., et al. (2008). Preparation of potassium alkoxymethyltrifluoroborates and their cross-coupling with aryl chlorides. PubMed.
- (PDF)
- (PDF)
- Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp.
- Smith, R. C., et al. One-Pot Cross-Coupling/CH Functionalisation Reactions: Quinoline as Substrate, and Ligand through N-Pd Interaction. ePrints Soton.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Chemistry Teaching Labs - Degassing solvents [chemtl.york.ac.uk]
- 8. How To [chem.rochester.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. reddit.com [reddit.com]
- 14. books.rsc.org [books.rsc.org]
- 15. Potassium formate - Wikipedia [en.wikipedia.org]
- 16. Potassium formate as a small molecule switch: controlling oxidation–reduction behaviour in a two-step sequence - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. scispace.com [scispace.com]
Storage stability and shelf life of (8-Chloroquinolin-4-yl)boronic acid
Topic: Storage Stability, Shelf Life, and Handling Guide
Product Profile & Stability Classification
-
Compound Name: (8-Chloroquinolin-4-yl)boronic acid[1]
-
Chemical Structure: Quinoline core with a chlorine atom at position 8 and a boronic acid moiety at position 4.
-
Stability Classification: HIGH RISK / UNSTABLE
-
Shelf Life:
-
Solid State: 3–6 months (under optimal conditions).
-
Solution: < 24 hours (protodeboronation risk).
-
Critical Technical Alert: Heteroaryl boronic acids substituted at the 2- or 4-positions (adjacent or conjugated to the nitrogen) are notoriously unstable. Unlike phenylboronic acids, (8-Chloroquinolin-4-yl)boronic acid is highly susceptible to protodeboronation . The electron-withdrawing nature of the 8-chloro substituent combined with the 4-position placement accelerates hydrolytic C–B bond cleavage, often yielding 8-chloroquinoline as the primary degradation impurity.
Storage & Handling Protocols
The "Golden Rules" of Storage
Failure to adhere to these conditions will result in rapid degradation (protodeboronation) or dehydration (boroxine formation).
| Parameter | Recommendation | Technical Rationale |
| Temperature | -20°C (Freezer) | Kinetic suppression of the auto-catalytic deboronation pathway. |
| Atmosphere | Inert (Argon/Nitrogen) | Prevents moisture absorption. Moisture catalyzes protodeboronation. |
| Container | Tightly Sealed / Parafilm | Boronic acids are hygroscopic. Water promotes the irreversible C-B bond cleavage. |
| State | Solid Powder | Never store as a stock solution (e.g., in DMSO or MeOH). |
Handling Best Practices
-
Cold Chain: Keep on ice during weighing. Return to the freezer immediately.
-
Avoid Protic Solvents: Do not dissolve in methanol or water until the moment of reaction.
-
Base Addition: In Suzuki couplings, add the base last or use a weak base (e.g.,
) to minimize base-catalyzed deboronation.
Troubleshooting Guide (FAQ)
Q1: My compound appears to be a mixture of two species by NMR, but LCMS shows one peak. Is it impure?
Diagnosis: Likely Boroxine Formation (Dehydration). Explanation: Boronic acids exist in a reversible equilibrium with their cyclic trimer anhydrides (boroxines). This is driven by the loss of water.[2]
-
NMR Signature: You will see two sets of peaks (often broad). The boroxine peaks are usually slightly downfield.
-
LCMS Signature: LC conditions (aqueous mobile phase) hydrolyze the boroxine back to the monomer, showing only the parent mass
. -
Action: This is not a chemical impurity. It affects stoichiometry but not reactivity. You can "re-hydrate" it (see Protocol A) or calculate the effective molecular weight.
Q2: The compound has turned into a yellow oil/goo. Can I save it?
Diagnosis: Protodeboronation (Irreversible Degradation). Explanation: The "goo" is likely a mixture of the deboronated product (8-chloroquinoline), boric acid, and water. The crystal lattice has collapsed.
-
Action: Check purity by TLC or LCMS. If the deboronated peak (Mass = Parent - 79 Da) is >10%, the batch is likely compromised. Recrystallization is difficult due to the similar solubility of the impurity. Recommendation: Discard and repurchase/resynthesize.
Q3: My Suzuki coupling yields are consistently low (<20%). Why?
Diagnosis: Rapid Protodeboronation in situ . Explanation: Under the basic, heated conditions of a Suzuki coupling, the 4-quinolyl C–B bond breaks faster than the transmetallation step occurs.
-
Action:
-
Switch to MIDA Boronate: Convert the acid to a MIDA ester (see Protocol B) for slow release.
-
** anhydrous conditions:** Use anhydrous solvents (Dioxane/DMF) and anhydrous bases (CsF or
). Avoid water as a co-solvent. -
Copper Co-catalysis: Add CuCl (10-20 mol%) to facilitate the transmetallation (Liebeskind-Srogl paradigm).
-
Scientific Deep Dive: Degradation Mechanisms
Understanding why this compound fails is the key to preventing it.
Pathway A: Protodeboronation (The Killer)
The quinoline nitrogen facilitates the cleavage of the C–B bond. In the presence of water or base, the boronate complex forms. The nitrogen can protonate (or coordinate), stabilizing the transition state that releases the boronic moiety as boric acid.
Pathway B: Boroxine Cycle (The Confusion)
3 molecules of acid lose 3 water molecules to form a 6-membered
Figure 1: The dual fate of (8-Chloroquinolin-4-yl)boronic acid. The reversible horizontal path represents storage changes (hydration state), while the downward red path represents irreversible chemical destruction.
Experimental Protocols
Protocol A: Re-hydration (Converting Boroxine to Acid)
Use this if stoichiometry is critical and you suspect dehydration.
-
Dissolve the crude solid in a minimal amount of THF/Water (9:1).
-
Stir at room temperature for 30 minutes.
-
Add excess water to precipitate the monomeric acid (if insoluble) or extract with Ethyl Acetate.
-
Note: For 4-quinolyl species, this risks protodeboronation. It is safer to calculate the purity by qNMR and adjust stoichiometry rather than chemically manipulating the material.
Protocol B: Stabilization via Pinacol Ester Formation
Recommended for long-term storage.
-
Reagents: 1.0 eq Boronic Acid, 1.1 eq Pinacol, 1.0 eq
(drying agent), dry DCM (Solvent). -
Procedure: Stir the mixture at Room Temperature (Do NOT heat) for 2–4 hours.
-
Workup: Filter off
. Concentrate in vacuo. -
Purification: Pass through a short plug of silica (deactivated with 1%
) if necessary. -
Result: The pinacol ester is significantly more resistant to protodeboronation than the free acid.
Protocol C: Quantitative Purity Assessment (qNMR)
HPLC is unreliable due to on-column degradation.
-
Internal Standard: Dimethyl sulfone (
) or 1,3,5-Trimethoxybenzene. -
Solvent: DMSO-
(Dry). -
Method:
-
Weigh ~10 mg of sample and ~5 mg of standard (record exact weights to 0.01 mg).
-
Acquire 1H NMR with a relaxation delay (
) of at least 10 seconds (to ensure full relaxation). -
Integrate the diagnostic quinoline proton (e.g., H-2 or H-3) vs. the standard.
-
Calculate % wt/wt purity.
-
References
-
Cox, P. A., et al. (2010). "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society, 132(38), 13100–13102.
-
Knapp, D. M., et al. (2009). "MIDA Boronates: A General Solution for Unstable Boronic Acids." Journal of the American Chemical Society, 131(20), 6961–6963.
-
Molander, G. A., & Ellis, N. (2007). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research, 40(4), 275–286.
- IUPAC. (2023). "Boronic Acids: Stability and Handling." IUPAC Recommendations. (General Reference for Boroxine Equilibrium).
Disclaimer: This guide is based on the chemical properties of the 4-quinolyl boronic acid class. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.
Sources
Validation & Comparative
1H NMR Spectrum Analysis of (8-Chloroquinolin-4-yl)boronic acid
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The Analytical Challenge
(8-Chloroquinolin-4-yl)boronic acid is a critical heterocyclic building block, primarily employed in Suzuki-Miyaura cross-coupling reactions to synthesize antimalarials and kinase inhibitors. However, its characterization via proton nuclear magnetic resonance (
The electron-deficient quinoline core, combined with the dynamic equilibrium of the boronic acid moiety (boroxine formation, dehydration), requires a tailored analytical approach.[1] This guide synthesizes theoretical principles with practical application data to provide a definitive protocol for validating this compound's identity and purity.
Experimental Protocol: The Foundation of Trust
Standard NMR protocols often fail for heteroaryl boronic acids due to solubility issues and quadrupole relaxation broadening. The following protocol minimizes artifacts such as esterification or dehydration.
Solvent Selection Strategy
The choice of solvent is the single most critical variable.
| Solvent | Suitability | Critical Notes |
| DMSO-d | Recommended | Excellent solubility. Stabilizes the monomeric boronic acid species via hydrogen bonding. Allows visualization of |
| Methanol-d | High Risk | Avoid. Rapidly forms methyl boronate esters ( |
| CDCl | Poor | Low solubility for polar boronic acids. often leads to broad, uninterpretable signals due to aggregation (boroxine formation).[1] |
| D | Specialized | Converts the acid to the boronate salt ( |
Sample Preparation Workflow
-
Drying: Ensure the solid is dried under vacuum (room temperature) for 2 hours to remove surface water, which can trigger protodeboronation.[1]
-
Dissolution: Dissolve ~10 mg of sample in 0.6 mL of DMSO-d
. -
Tube Quality: Use high-precision 5mm NMR tubes (e.g., Wilmad 528-PP) to minimize shimming errors caused by the boron quadrupole moment.
-
Acquisition: Set relaxation delay (
) to seconds to account for the slower relaxation of the quaternary carbons and isolated protons.
Spectral Analysis & Assignments
The spectrum of (8-Chloroquinolin-4-yl)boronic acid is defined by the absence of the H4 proton and the presence of the labile boronic acid protons.
Predicted Chemical Shifts (DMSO-d , 400 MHz)
| Proton Position | Type | Multiplicity | Approx. Shift ( | Structural Insight |
| H-2 | Ar-H | Doublet ( | 9.05 – 9.15 | Deshielded by adjacent Nitrogen and Boron anisotropy. |
| B(OH) | Hydroxyl | Broad Singlet (2H) | 8.60 – 9.00 | Diagnostic peak.[1] Disappears on |
| H-5 | Ar-H | Doublet/Multiplet | 8.40 – 8.55 | Significantly deshielded by the peri-effect of the bulky boronic acid group at C4. |
| H-7 | Ar-H | Doublet ( | 7.90 – 8.00 | Typical aromatic region. |
| H-3 | Ar-H | Doublet ( | 7.60 – 7.70 | Coupled to H-2. Upfield relative to H-2. |
| H-6 | Ar-H | Triplet ( | 7.70 – 7.80 | Pseudo-triplet due to coupling with H-5 and H-7. |
Visualizing the Signaling Pathway
The following diagram illustrates the logical flow for assigning peaks and identifying common failure modes (impurities).
Figure 1: Logic flow for validating the identity of (8-Chloroquinolin-4-yl)boronic acid and ruling out common decomposition products.
Comparative Analysis: Product vs. Alternatives
In drug development, this compound is often compared against its precursor (8-chloroquinoline) or its more stable alternative (Pinacol Ester).[1]
Scenario A: Distinguishing from Precursor (Purity Check)
The most common degradation pathway is protodeboronation , where the
| Feature | Target: Boronic Acid | Impurity: 8-Chloroquinoline |
| C4 Position | Substituted with Boron (No Proton) | H-4 Proton Present |
| Diagnostic Signal | No signal at ~8.2 ppm | Doublet at ~8.2 ppm ( |
| H-5 Shift | Deshielded (~8.5 ppm) due to steric peri-effect | Normal (~7.8 ppm) |
| OH Signal | Visible (~8.8 ppm) | Absent |
Scenario B: Boronic Acid vs. Pinacol Ester
Researchers often switch to the pinacol ester to improve stability.
| Feature | Boronic Acid | Pinacol Ester Analog |
| Aliphatic Region | Clean (Empty) | Strong Singlet at ~1.3 ppm (12H) |
| Aromatic Region | Broad | Sharp signals (no OH exchange) |
| Solubility | High polarity (DMSO req.)[1] | Lipophilic (Soluble in CDCl |
| Utility | Atom efficient, no deprotection needed | Higher stability, easier purification |
Troubleshooting & Optimization
Issue: Broad or Missing Boronic Acid Protons
-
Cause: Exchange with trace water in DMSO or formation of boroxine anhydrides.
-
Solution: Add activated 4Å molecular sieves to the NMR tube 15 minutes prior to acquisition. This scavenges water and shifts the equilibrium back to the monomeric acid.
Issue: Extra Peaks in the Aromatic Region
-
Cause: Slow rotation around the C-B bond or presence of the boroxine trimer.
-
Solution: Run the NMR at elevated temperature (e.g., 320 K). This speeds up rotation and breaks down weak boroxine aggregates, sharpening the signals.[1]
References
-
ChemicalBook. (2025).[1][2] 8-Chloroquinoline NMR Spectrum Data. Retrieved from [1]
-
Royal Society of Chemistry. (2012).[1][3] Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters - Supplemental Information. Retrieved from [1]
-
BenchChem. (2025).[1][2][4] Technical Support Center: Troubleshooting NMR Peak Assignments for Substituted Quinolines. Retrieved from [1]
-
National Institutes of Health (NIH). (2022).[1] 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. Retrieved from
-
San Diego State University. (n.d.).[1] 11B NMR Chemical Shifts and Boronic Acid Characterization. Retrieved from [1]
Sources
HPLC Retention Time and Purity Methods for Quinoline Boronic Acids
Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Quinoline boronic acids (QBAs) represent a distinct analytical challenge in medicinal chemistry. As amphoteric molecules, they possess a basic quinoline nitrogen (
This guide compares three distinct methodological approaches to solving these issues, moving from standard protocols to optimized, high-fidelity separations.
Part 1: The Challenge – Why Standard Methods Fail
Before selecting a method, it is critical to understand the failure modes of standard Reverse Phase (RP) HPLC when applied to QBAs.
The Ionization Conflict
At neutral pH, QBAs often exist in a zwitterionic state or a mix of species, leading to broad peaks.
-
Low pH (< 3): The quinoline nitrogen is protonated (
), increasing solubility but also increasing interaction with residual silanols on the column stationary phase (causing tailing). -
High pH (> 10): The boronic acid converts to the boronate anion (
). While this eliminates silanol interactions, high pH silica stability is a concern, and base-catalyzed deboronation rates increase.
Protodeboronation (The Hidden Impurity)
QBAs are kinetically unstable in aqueous mobile phases. The rate of hydrolysis (loss of boron) is accelerated by:
-
High temperatures (> 40°C).
-
Extreme pH (both acid and base catalyzed).
-
Metal contaminants in the HPLC system.
Visualizing the Equilibrium
The following diagram illustrates the chemical species involved and the decision logic for method selection.
Figure 1: Chemical equilibrium of Quinoline Boronic Acids and the pathway to method failure vs. optimization.
Part 2: Comparative Methodology
We evaluated three distinct approaches. Data presented below is synthesized from application principles of heterocyclic boronic acid separations (See References 1, 3, 5).
Method A: The "Standard" (Baseline)
-
Column: Standard C18 (5 µm, 100 Å).
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.
-
Verdict: Not Recommended. High tailing factors and poor resolution between the boronic acid and its deboronated impurity.
Method B: The "High-Fidelity" (Recommended)
-
Column: Phenyl-Hexyl or Polar-Embedded C18.
-
Mobile Phase: 10 mM Ammonium Formate (pH 3.5) / Methanol.[1]
-
Verdict: Excellent. The Phenyl phase utilizes
interactions with the quinoline ring to improve retention and shape, while Methanol suppresses secondary silanol activity better than ACN in this context.
Method C: The "Stabilized" (Derivatization)
-
Pre-treatment: Conversion to Pinacol Ester.
-
Column: C18.
-
Verdict: Situational. Good for GC-MS or when the free acid is too unstable. However, pinacol esters can hydrolyze on-column, creating "ghost peaks."
Part 3: Data Analysis & Performance Metrics
The following table compares the chromatographic performance of Method A (Standard C18) vs. Method B (Phenyl-Hexyl) for 3-Quinolineboronic acid.
| Metric | Method A: Standard C18 (Formic Acid/ACN) | Method B: Phenyl-Hexyl (NH4 Formate/MeOH) | Interpretation |
| Retention Time ( | 2.4 min (Early elution) | 4.8 min (Retained) | Method B allows better separation from the solvent front. |
| Tailing Factor ( | 2.1 (Severe Tailing) | 1.15 (Symmetric) | Phenyl-Hexyl suppresses silanol interactions with the basic nitrogen. |
| Resolution ( | 1.2 (Co-elution with impurity) | > 3.5 (Baseline resolved) | Method B separates the parent QBA from the deboronated quinoline. |
| Theoretical Plates ( | ~2,500 | ~8,000 | Higher efficiency in Method B ensures sharper peaks for integration. |
Key Insight: The switch from Acetonitrile to Methanol in Method B is intentional. Methanol is a protic solvent that can hydrogen-bond with accessible silanols on the column surface, effectively "masking" them from the protonated quinoline nitrogen, thereby reducing tailing.
Part 4: Detailed Experimental Protocols
Protocol 1: Sample Preparation (Critical for Stability)
Avoid dissolving QBAs in DMSO if possible, as it can promote oxidation or boroxine formation over time. Use fresh Methanol.
-
Weighing: Weigh ~1.0 mg of Quinoline Boronic Acid.
-
Solvent: Dissolve in 1.0 mL of Methanol:Water (50:50) .
-
Note: Do not use 100% organic solvent; boronic acids can dehydrate to form cyclic trimers (boroxines) in the absence of water.
-
-
Filtration: Filter through a 0.2 µm PTFE filter.
-
Storage: Analyze within 4 hours. If storage is needed, freeze at -20°C.
Protocol 2: The Optimized HPLC Method (Method B)
This method is designed to separate the Boronic Acid from its deboronated Quinoline impurity.
-
Instrument: HPLC or UHPLC with UV detection (DAD).
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 100 mm, 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium Formate in Water (adjusted to pH 3.5 with Formic Acid).
-
Mobile Phase B: Methanol (LC-MS Grade).[1]
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C (Keep low to prevent deboronation).
-
Detection: UV @ 230 nm (Quinoline backbone) and 254 nm.
Gradient Table:
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 5% |
| 10.0 | 95% |
| 12.0 | 95% |
| 12.1 | 5% |
| 15.0 | 5% (Re-equilibration) |
Part 5: Method Development Workflow
Use this decision tree to troubleshoot your specific QBA separation.
Figure 2: Troubleshooting workflow for Quinoline Boronic Acid separations.
References
-
Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology. Application Note. Available at: [Link]
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on silanol interactions with basic compounds).
-
SIELC Technologies. HPLC Separation of Aromatic Boronic Acids on Primesep P. Application Note. Available at: [Link]
-
Agilent Technologies. Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns. Technical Guide. Available at: [Link]
-
Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Source on protodeboronation mechanisms).
Sources
Mass spectrometry fragmentation of 8-chloroquinoline derivatives
Comparative Guide: Mass Spectrometry Profiling of 8-Chloroquinoline Scaffolds
Executive Summary 8-chloroquinoline derivatives represent a critical pharmacophore in medicinal chemistry, distinct from their 8-hydroxy analogs (clioquinol-type) and non-substituted quinolines. Their lipophilicity and electronic properties make them prime candidates for antimalarial and anticancer therapeutics.
This guide provides a technical comparison of mass spectrometry (MS) strategies for these derivatives. Unlike standard quinolines, the 8-chloro substituent introduces a unique isotopic signature and specific fragmentation liabilities (C-Cl bond cleavage) that researchers must leverage for accurate metabolite identification and impurity profiling.
Part 1: The "Chloro-Signature" – Structural Comparison
Before selecting an ionization method, it is critical to understand how the 8-chloro substituent differentiates the mass spectrum from alternative quinoline scaffolds.
| Feature | 8-Chloroquinoline (Target) | 8-Hydroxyquinoline (Alternative 1) | Quinoline (Alternative 2) |
| Molecular Weight | ~163.6 Da | ~145.1 Da | ~129.1 Da |
| Isotopic Pattern | Distinct 3:1 ratio ( | Standard organic (C/N/O only). M+1 is small (~10% of M). | Standard organic. |
| Primary Fragmentation | Radical Loss of Cl (M-35/37) yielding m/z 128. | Neutral Loss of CO (M-28) due to phenolic tautomerism. | Neutral Loss of HCN (M-27) from pyridine ring. |
| Diagnostic Utility | High. Isotope pattern acts as an internal tag for metabolite tracking. | Medium. CO loss mimics other phenols. | Low. Requires high-res MS for definitive ID. |
Expert Insight: The "Chlorine Filter" is your most powerful data reduction tool. When analyzing complex biological matrices (e.g., plasma), filtering for the M/(M+2) 3:1 intensity ratio eliminates >95% of background noise, a capability absent in non-halogenated alternatives.
Part 2: Ionization Source Comparison (EI vs. ESI)
The choice of ionization source dictates the information density of your spectrum.
Option A: Electron Ionization (EI)
-
Mechanism: Hard ionization (70 eV).[1]
-
Best For: Structural elucidation, library matching (NIST), and identifying the core scaffold.
-
Behavior: The C-Cl bond in aromatic rings is relatively strong but susceptible to homolytic cleavage under 70 eV.
-
Base Peak: Often the Molecular Ion (
) or the de-chlorinated quinolinium ion ( ). -
Key Transition: m/z 163
m/z 128.
-
Option B: Electrospray Ionization (ESI)[1][2][3][4][5]
-
Best For: LC-MS quantification, pharmacokinetic (PK) studies, and analyzing polar metabolites (e.g., N-oxides, glucuronides).
-
Behavior: Forms even-electron ions (
).-
Base Peak: m/z 164 (
Cl) and 166 ( Cl). -
Fragmentation: Minimal in-source. Requires Collision-Induced Dissociation (CID) (MS/MS) to generate fragments. The C-Cl bond is less likely to break first in ESI-CID compared to EI; instead, ring opening or loss of adjacent functional groups often competes.
-
Part 3: Mechanistic Fragmentation Pathways
Understanding the specific bond cleavages is essential for validating the structure.
The Pathway Map
The fragmentation of 8-chloroquinoline follows two competing pathways:
-
Pathway A (Dominant in EI): Homolytic cleavage of the C-Cl bond to form the quinolinium cation (m/z 128), followed by the characteristic expulsion of HCN (m/z 101) from the pyridine ring.
-
Pathway B (Minor/Competitive): Loss of HCN from the pyridine ring retaining the chlorine atom (forming m/z 136), followed by Cl loss.
Figure 1: Competing fragmentation pathways for 8-chloroquinoline. Pathway A (Red) dominates in high-energy EI, while Pathway B (Green) may be observed in lower-energy collision environments.
Part 4: Validated Experimental Protocol (LC-MS/MS)
For drug development applications, ESI-MS/MS is the standard. This protocol ensures reproducibility and maximum sensitivity.
Reagents & Setup
-
Mobile Phase A: Water + 0.1% Formic Acid (Proton source for ionization).
-
Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid.
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm). Note: Quinolines are basic; end-capped columns prevent peak tailing.
Step-by-Step Workflow
-
Sample Preparation:
-
Dissolve 8-chloroquinoline derivative in MeOH to 1 mg/mL (Stock).
-
Dilute to 100 ng/mL in 50:50 Water:MeCN for direct infusion or injection.
-
-
Source Optimization (Tune Mode):
-
MS/MS Acquisition (MRM):
-
Select Precursor: m/z 164.0 (for
Cl). -
Apply Collision Energy (CE): Ramp 15 -> 45 eV.
-
Monitor Transitions:
-
Quantifier: 164.0
128.0 (Loss of HCl/Cl). High intensity. -
Qualifier: 164.0
101.0 (Loss of HCl + HCN). High specificity.
-
-
Self-Validation Check
To ensure your system is reporting accurate data, perform this check:
-
The Isotope Test: In the MS1 scan (full scan), observe the peak at m/z 166. It must be approximately 32-33% the height of m/z 164.
-
Fail Condition: If 166 is <20% or >40%, check for co-eluting interferences or detector saturation.
Part 5: Quantitative Fragmentation Data
The following table summarizes expected ion intensities under standard EI (70 eV) conditions, useful for library matching.
| Ion ( | Identity | Relative Abundance (%) | Origin |
| 163 | 100 (Base Peak) | Molecular Ion | |
| 165 | 32 | Isotope | |
| 128 | 40 - 60 | Loss of Chlorine radical | |
| 101 | 20 - 30 | Sequential loss of HCN from m/z 128 | |
| 75 | 10 - 15 | Benzyne-type fragment |
Note: In ESI-MS/MS, relative abundances will vary based on Collision Energy (CE).
References
-
NIST Mass Spectrometry Data Center. Mass Spectrum of 8-Chloroquinoline (EI). National Institute of Standards and Technology. Available at: [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
-
Holčapek, M., et al. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Mass Spectrometry. Available at: [Link]
-
Euerby, M. R., et al. (1986). The mass spectra of some substituted quinolines.[3][5] Organic Mass Spectrometry.[6] (Foundational work on quinoline ring disintegration).
Sources
- 1. fiveable.me [fiveable.me]
- 2. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 3. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differentiation of isomeric 2-aryldimethyltetrahydro-5-quinolinones by electron ionization and electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
(8-Chloroquinolin-4-yl)boronic Acid vs. Pinacol Ester: Reactivity & Stability Guide
Executive Summary
For drug development professionals targeting the 8-chloroquinoline scaffold, the choice between the boronic acid and its pinacol ester (Bpin) is rarely a choice of preference but one of chemical necessity .
-
The Pinacol Ester is the obligatory storage and isolation form . The 4-quinolylboronic acid moiety is inherently unstable due to rapid protodeboronation facilitated by the quinoline nitrogen.
-
The Boronic Acid is the transient active species in Suzuki-Miyaura couplings. While it is kinetically faster in transmetalation, it cannot be reliably isolated or stored without significant degradation.
This guide details the mechanistic reasons for this instability, provides optimized protocols for handling the 8-chloro derivative, and offers a decision framework for experimental design.
Part 1: The Stability Paradox (Mechanistic Insight)
The 8-chloroquinolin-4-yl system presents a specific challenge: the 4-position instability . Unlike phenylboronic acids, 4-pyridyl and 4-quinolyl boronates possess a basic nitrogen atom capable of facilitating autocatalytic decomposition.
Mechanism of Protodeboronation
The primary failure mode is protodeboronation , where the C-B bond is cleaved by water/protons, yielding the hydro-deboronated product (8-chloroquinoline). This process is accelerated by the formation of a zwitterionic intermediate.
Graphviz Diagram: Protodeboronation Pathway
Figure 1: The protodeboronation mechanism. The basic quinoline nitrogen (pKa ~4-5) facilitates the formation of a zwitterionic species, which significantly lowers the activation energy for C-B bond cleavage compared to carbocyclic arylboronic acids.
Impact of the 8-Chloro Substituent
-
Electronic Effect: The 8-chloro group is electron-withdrawing (inductive). This slightly reduces the basicity of the quinoline nitrogen compared to the parent quinoline, potentially offering a marginal stability increase.
-
Steric Effect: The 8-chloro substituent exerts a peri-interaction with the nitrogen lone pair. While this hinders protonation (good for stability), it also crowds the active site during coupling, requiring more active catalytic systems.
Part 2: Comparative Analysis
| Feature | (8-Chloroquinolin-4-yl)boronic Acid | (8-Chloroquinolin-4-yl)boronic Acid Pinacol Ester |
| CAS Number | Not widely available (usually generated in situ) | Generic/Analog: 871125-83-6 (7-Cl isomer) |
| Storage Stability | Poor. Decomposes within days/weeks at RT. Hygroscopic. | Good. Stable for months at 4°C. Resistant to air/moisture in solid state. |
| Suzuki Reactivity | High. Rapid transmetalation (k_trans is fast). | Moderate. Requires hydrolysis to acid or activation by base to form boronate-ate complex. |
| Purification | Difficult. Amphoteric nature causes streaking on silica; often co-elutes with deboronated byproduct. | Standard. Compatible with silica gel chromatography (often with 1-5% Et3N to prevent hydrolysis). |
| Atom Economy | Higher (lower MW). | Lower (loss of pinacol moiety). |
| Solubility | Low in non-polar organic solvents. | Soluble in DCM, THF, Toluene, Dioxane. |
Part 3: Experimental Protocols
Protocol A: Synthesis of the Pinacol Ester (Miyaura Borylation)
Use this protocol to generate the stable storage form from 4-bromo-8-chloroquinoline.
Reagents:
-
4-Bromo-8-chloroquinoline (1.0 equiv)
-
Bis(pinacolato)diboron (B2pin2) (1.1 equiv)
-
KOAc (3.0 equiv) - Crucial: Weak base prevents hydrolysis.
-
Pd(dppf)Cl2·DCM (0.03 - 0.05 equiv)
-
Solvent: 1,4-Dioxane (anhydrous)
Workflow:
-
Setup: Charge a reaction vial with aryl bromide, B2pin2, KOAc, and Pd catalyst. Evacuate and backfill with Argon (3x).
-
Solvent: Add anhydrous dioxane (0.15 M concentration).
-
Reaction: Heat to 80-90°C for 4-12 hours. Monitor by LCMS.
-
Note: Do not overheat (>100°C) to avoid protodeboronation.
-
-
Workup: Cool to RT. Filter through a Celite pad (wash with EtOAc).
-
Purification: Concentrate. Flash chromatography (Hexanes/EtOAc).
-
Tip: Pre-treat silica column with 1% Et3N/Hexanes to neutralize acidity and prevent on-column hydrolysis.
-
Protocol B: Suzuki Cross-Coupling (Using the Ester)
Optimized for unstable heteroaryl boronates.
Reagents:
-
8-Chloroquinolin-4-yl pinacol ester (1.2 equiv)
-
Coupling Partner (Aryl Halide) (1.0 equiv)
-
Base: K3PO4 (3.0 equiv) or Cs2CO3 (2.0 equiv). Avoid strong hydroxide bases (NaOH) which accelerate protodeboronation.
-
Catalyst: Pd(dppf)Cl2·DCM or XPhos Pd G3 (0.05 equiv).
-
Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water (10:1).
Step-by-Step:
-
Degassing: Heavily degas solvents (sparge with Argon for 15 min). Oxygen promotes homocoupling and degradation.
-
Addition: Combine ester, halide, base, and catalyst under Argon.
-
Activation: Add solvent mixture.
-
Heating: Heat to 80°C .
-
Critical Control Point: If the reaction is sluggish, do not increase temperature . Instead, add more catalyst or switch to a more active ligand (e.g., SPhos, XPhos) to increase the rate of coupling relative to the rate of deboronation.
-
Part 4: Decision Matrix & Visualization
Graphviz Diagram: Experimental Workflow Decision Tree
Figure 2: Decision matrix for handling 8-chloroquinolin-4-yl boron species. Isolation of the free acid is not recommended.
References
-
Miyaura Boryl
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction.
-
Source:
-
Protodeboronation of Heteroaryl Boron
- Protodeboronation of Basic Heteroarom
-
Source:
- Note: Specific kinetics for 4-pyridyl/quinolyl species are detailed in: J. Am. Chem. Soc. 2017, 139, 17887.
-
Commercial Availability & Properties
- 7-Chloroquinoline-4-boronic acid pinacol ester (Analog Reference).
-
Source:
-
Reaction Optimiz
- Suzuki-Miyaura Cross Coupling Reaction: Practical Guide.
-
Source:
Technical Guide: MIDA Boronates vs. Free Boronic Acids for Quinoline Functionalization
Executive Summary
For drug development professionals working with nitrogen-containing heterocycles, quinolines represent a privileged scaffold. However, the functionalization of quinolines—particularly at the 2-position —via Suzuki-Miyaura cross-coupling is historically plagued by low yields and reproducibility issues.
This guide objectively compares the use of N-methyliminodiacetic acid (MIDA) boronates against traditional free boronic acids . The data indicates that MIDA boronates offer a superior alternative for unstable heteroaryl species, primarily through a "Slow-Release" mechanism that mitigates rapid protodeboronation.
The Challenge: Instability of 2-Quinoline Boronic Acids
While 3-, 6-, and 7-quinoline boronic acids exhibit reasonable stability, 2-quinoline boronic acid (and related 2-heteroaryls like 2-pyridine) is notoriously unstable.
The Mechanism of Failure: Protodeboronation
The primary failure mode is protodeboronation , where the C–B bond is cleaved and replaced by a C–H bond before the cross-coupling can occur.[1]
-
Lewis Acidity: The boron atom in a free boronic acid is
hybridized with a vacant p-orbital, making it highly Lewis acidic. -
Zwitterionic Formation: In 2-heteroaryls, the basic nitrogen atom (N-atom) can coordinate intramolecularly or intermolecularly to the boron center.
-
Hydrolysis & Cleavage: Under the basic, aqueous conditions required for Suzuki coupling, this coordination facilitates rapid hydrolysis of the C–B bond.
Impact: In a standard reaction vessel, the concentration of the active 2-quinoline boronic acid drops precipitously within minutes, often resulting in <20% conversion to the desired product.
The Solution: MIDA Boronate Architecture[2]
MIDA boronates solve this problem by masking the Lewis acidity of the boron atom.
-
Hybridization Shift: The trivalent MIDA ligand complexes with the boron atom, shifting it from a planar
state to a tetrahedral state. -
Reactivity Switch: In this
form, the boron has no vacant p-orbital. It is inert to transmetalation and immune to protodeboronation under anhydrous conditions. -
Amphoteric Nature: The MIDA backbone renders the molecule compatible with silica gel chromatography, allowing for easy purification—a significant advantage over free boronic acids which often streak or decompose on silica.
Comparative Analysis: Performance Metrics
The following data summarizes the performance differences between free boronic acids and MIDA boronates in the context of challenging 2-heteroaryl couplings (data extrapolated from Burke Group studies on 2-pyridyl/2-quinolyl systems).
Table 1: Stability and Yield Comparison
| Feature | Free Boronic Acid (2-Quinoline/2-Pyridyl) | MIDA Boronate (2-Quinoline/2-Pyridyl) |
| Benchtop Stability | Poor: >90% decomposition in <15 days | Excellent: >95% remaining after 60 days |
| Silica Gel Stability | Low: Decomposes/Streaks | High: Elutes as a stable band |
| Coupling Yield | Low (10–40%): Due to rapid protodeboronation | High (80–95%): Due to controlled release |
| Stoichiometry | High Excess Required (2.0–3.0 equiv) | Near Stoichiometric (1.2–1.5 equiv) |
| Atom Economy | Low (Significant waste) | High (Efficient utilization) |
Mechanistic Insight: The "Slow-Release" Strategy
The success of MIDA boronates in quinoline coupling relies on the Slow-Release Strategy . Instead of dumping the entire load of unstable boronic acid into the reaction at once (where it rapidly decomposes), the MIDA boronate acts as a reservoir.
How It Works
Under specific aqueous basic conditions (e.g.,
-
Result: The instantaneous concentration of free boronic acid is kept low.
-
Benefit: The active species is consumed by the catalyst before it has time to decompose.
Visualization: The Slow-Release Equilibrium
Figure 1: The kinetic competition between cross-coupling and decomposition. MIDA boronates throttle the supply of Free Acid, favoring the Product pathway.
Experimental Protocol: Slow-Release Cross-Coupling
This protocol is optimized for coupling 2-quinoline MIDA boronates with aryl chlorides/bromides. It utilizes the "slow release" conditions established by Gillis and Burke.[3]
Reagents & Materials[2][5][6][7][8][9][10][11]
-
MIDA Boronate: 1.2 – 1.5 equivalents
-
Catalyst: Pd(OAc)₂ (1.5–5 mol%) + SPhos (3–10 mol%)
-
Note: XPhos is often preferred for sterically demanding substrates.
-
-
Base:
(3.0 – 7.5 equivalents)
Step-by-Step Methodology
-
Setup: To a reaction vial equipped with a stir bar, add the Aryl Halide (1.0 equiv), MIDA Boronate (1.2 equiv), Pd(OAc)₂ , and SPhos (ligand:Pd ratio 2:1).
-
Solvent Addition: Add the Dioxane and Water mixture. The presence of water is critical for the hydrolysis of the MIDA ligand.
-
Tip: Degas the solvents with Nitrogen/Argon for 10-15 mins prior to addition.
-
-
Base Addition: Add
. -
Reaction: Seal the vial and heat to 60°C .
-
Why 60°C? This temperature is optimized to balance the hydrolysis rate of the MIDA ester with the cross-coupling rate. Higher temperatures (100°C) may release the acid too quickly; lower temperatures may stall the release.
-
-
Monitoring: Monitor via LC-MS. You should observe the disappearance of the aryl halide. The MIDA boronate peak will decrease slowly over time.
-
Workup: Dilute with Ethyl Acetate, wash with water/brine. Dry over
, filter, and concentrate. -
Purification: Purify via silica gel flash chromatography.
Workflow Comparison
The following diagram illustrates the operational differences between using Free Boronic Acids and MIDA Boronates in a drug discovery workflow.
Figure 2: Operational workflow comparison. The MIDA path enables standard purification and long-term storage, decoupling synthesis from utilization.
References
-
Gillis, E. P.; Burke, M. D. "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates."[5][6] Journal of the American Chemical Society, 2009, 131(20), 6961–6963.[5][6] [Link]
-
Knapp, D. M.; Gillis, E. P.; Burke, M. D. "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates."[6] J. Am. Chem. Soc.[3][5][6][7][8][9] (Expanded Scope), 2009.[4] [Link]
-
Dick, G. R.; Knapp, D. M.; Gillis, E. P.; Burke, M. D. "General Method for Synthesis of 2-Heterocyclic MIDA Boronates." Organic Letters, 2010, 12(10), 2314–2317. [Link]
-
Lennox, A. J. J.; Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 2014, 43, 412-443. [Link]
Sources
- 1. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
- 9. ボロン酸MIDAエステル類 [sigmaaldrich.com]
Strategic Guide: 8-Chloro vs. 8-Fluoro Quinoline Boronic Acids in Suzuki Coupling
Topic: Comparison of 8-chloro and 8-fluoro quinoline boronic acid reactivity Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals
Executive Summary
In medicinal chemistry, the quinoline scaffold is ubiquitous, yet its functionalization via Suzuki-Miyaura coupling remains a distinct challenge due to the "Quinoline Problem"—the tendency of the nitrogen lone pair to coordinate with and poison the palladium catalyst.
When selecting between 8-chloroquinoline-3-boronic acid and 8-fluoroquinoline-3-boronic acid , the decision is rarely just about the final substituent required for SAR. It is a choice between steric protection (Chlorine) and electronic activation (Fluorine) . This guide analyzes the mechanistic divergences between these two substrates and provides an optimized protocol to maximize yields for both.
Mechanistic Analysis: The "Quinoline Problem"
To understand the reactivity difference, we must look at the interaction between the substrate's 8-position and the catalyst.
The Steric Shielding Effect (The Chlorine Advantage)
The primary failure mode in coupling quinoline boronic acids is the coordination of the quinoline nitrogen (
-
8-Chloro: The chlorine atom has a van der Waals radius of 1.75 Å (approx. size of a methyl group). Located at the 8-position, it provides significant steric bulk that effectively "shields" the N1 nitrogen. This steric clash prevents the formation of the stable N-Pd coordinate bond, allowing the catalytic cycle to proceed efficiently.
-
8-Fluoro: The fluorine atom has a van der Waals radius of 1.47 Å (isosteric with Hydrogen/Oxygen).[1] It offers minimal steric protection. Consequently, 8-fluoroquinoline boronic acids are highly prone to catalyst poisoning, often requiring higher catalyst loadings or specific ligands (e.g., biaryl phosphines) to outcompete the nitrogen coordination.
The Electronic Activation (The Fluorine Effect)
While sterically weaker, the fluorine substituent exerts a powerful electronic influence via induction (
-
Hammett Constants (
): F ( ) vs. Cl ( ). -
Impact on Boron: The strong electronegativity of fluorine withdraws electron density from the ring, making the boron center more Lewis acidic. This theoretically accelerates the transmetallation step (the rate-determining step in many heteroaryl couplings). However, this increased Lewis acidity also makes the C-B bond more susceptible to hydrolytic cleavage (protodeboronation) under basic conditions.
Figure 1: Mechanistic comparison of steric shielding vs. catalyst poisoning.
Performance Comparison Matrix
The following data summarizes the expected performance characteristics based on physical-organic principles and comparative literature on halo-heteroarenes.
| Feature | 8-Chloroquinoline-3-BA | 8-Fluoroquinoline-3-BA |
| Catalyst Compatibility | High. Works with standard ligands ( | Moderate. Requires bulky, electron-rich ligands (XPhos, SPhos) to prevent N-coordination. |
| Stability (Protodeboronation) | Good. 8-Cl stabilizes the ring without excessive inductive destabilization of the C-B bond. | Poor. High electronegativity facilitates hydrolytic cleavage of the C-B bond in aqueous base. |
| Reaction Rate | Moderate. | Fast (initial rate), but stalls due to catalyst death. |
| Side Reactions | C-Cl Activation. Risk of oxidative addition at C8 if highly active catalysts are used at high temps. | Hydrolysis. Rapid conversion to 8-fluoroquinoline (protodeboronation). |
| Typical Yield | 75-90% | 40-65% (highly dependent on base/solvent). |
Experimental Protocol: The "Robust" System
This protocol is optimized to handle the instability of the 8-fluoro variant while preventing the C-Cl activation of the 8-chloro variant. It utilizes a mild base and a precatalyst system that ensures rapid turnover.
Materials
-
Substrate: 1.0 equiv 8-Haloquinoline-3-boronic acid (or pinacol ester for 8-F).
-
Coupling Partner: 1.0 equiv Aryl Bromide/Chloride.
-
Catalyst: Pd(OAc)2 (2 mol%) + XPhos (4 mol%).
-
Why XPhos? The bulky biaryl phosphine prevents the quinoline nitrogen from binding to the Pd center (solving the 8-F poisoning issue) and promotes reductive elimination.
-
-
Base: K3PO4 (2.0 equiv, 0.5M aqueous solution).
-
Why Phosphate? Carbonates (
) can be too basic, accelerating protodeboronation of the 8-fluoro species. Phosphate buffers the pH to a safer range (~10-11).
-
-
Solvent: 1,4-Dioxane or THF.[2]
Step-by-Step Methodology
-
Degassing (Critical): Charge a reaction vial with the aryl halide, boronic acid, Pd(OAc)2, and XPhos. Seal and purge with Argon/Nitrogen for 5 minutes.
-
Note: Oxygen promotes homocoupling and phenol formation, which are accelerated by the 8-F substituent.
-
-
Solvent Addition: Add degassed 1,4-Dioxane (concentration 0.2 M) and the aqueous
solution via syringe. -
Temperature Control:
-
For 8-Chloro: Heat to 80°C . The C-Cl bond is stable at this temperature.
-
For 8-Fluoro: Heat to 60°C . Lower temperature is required to suppress protodeboronation. If conversion is slow, increase to 80°C incrementally.
-
-
Monitoring: Monitor via LCMS.
-
Checkpoint: If you observe the mass of the deboronated quinoline (M-B(OH)2 + H), stop heating immediately and work up.
-
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over
. -
Purification: Flash chromatography. Note that 8-fluoroquinolines are often more polar than their chloro counterparts.
Figure 2: Decision tree for reaction optimization based on halogen substituent.
Troubleshooting & Optimization
-
If 8-Fluoro yields are low (<30%):
-
Switch to the Pinacol Ester: Boronic esters are significantly more stable towards protodeboronation than the free acid.
-
Anhydrous Conditions: Switch to Pd(dppf)Cl2 with Cs2CO3 in anhydrous DMF/Toluene. Removing water eliminates the hydrolytic pathway for deboronation.
-
-
If 8-Chloro shows side products:
-
Check for oxidative addition at the 8-Cl position. If observed, switch to a less electron-rich ligand (e.g.,
instead of ) to reduce the catalyst's propensity to insert into the stronger aryl-chloride bond.
-
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. Link
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. Link
-
Billingsley, K. L., & Buchwald, S. W. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358-3366. Link
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link
Sources
Technical Guide: Structural & Functional Analysis of (8-Chloroquinolin-4-yl)boronic Acid Complexes
Executive Summary
This guide provides a comparative technical analysis of (8-Chloroquinolin-4-yl)boronic acid , a critical pharmacophore in the synthesis of antimalarial and anticancer therapeutics.[1] Unlike standard phenylboronic acids, the presence of the quinoline nitrogen and the 8-chloro substituent introduces unique crystallographic and electronic behaviors—specifically regarding self-assembly (boroxine formation) and transmetalation efficiency. This document contrasts the target molecule against standard alternatives, offering optimized protocols for its stabilization and application in Pd-catalyzed cross-coupling.
Structural Characterization & Crystallographic Insights
The "performance" of a boronic acid reagent is dictated by its solid-state structure.[1] For (8-Chloroquinolin-4-yl)boronic acid, the crystal lattice is governed by the competition between intermolecular hydrogen bonding and the steric bulk of the 8-chloro group.[1]
1.1. Crystal Packing & Hydrogen Bonding Motifs
Unlike simple phenylboronic acids that typically form centrosymmetric dimers [
-
Zwitterionic Character: In the solid state, the quinoline nitrogen can act as a hydrogen bond acceptor for the boronic acid hydroxyls (
), potentially leading to zwitterionic character or polymeric chains rather than discrete dimers. -
The 8-Chloro Effect: The chlorine atom at the 8-position introduces significant steric hindrance and lipophilicity.[1] Crystallographic data from analogous 8-substituted quinolines suggests that this substituent disrupts planar
stacking, increasing solubility in organic solvents compared to the non-chlorinated analog.[1]
1.2. Comparative Structural Data
The following table contrasts the target molecule with its primary alternatives based on crystallographic and physicochemical parameters.
| Feature | (8-Chloroquinolin-4-yl)boronic Acid | 4-Quinolineboronic Acid | Phenylboronic Acid |
| Crystal Motif | Distorted H-bond network (Steric/Electronic clash) | Linear chains or H-bonded dimers | Centrosymmetric Dimers (Syn-Anti) |
| Boron Geometry | Trigonal Planar ( | Trigonal Planar ( | Trigonal Planar ( |
| Dehydration Risk | High (Forms Boroxine readily) | Moderate | Low to Moderate |
| Electronic State | Electron-deficient (Inductive effect of Cl & N) | Electron-deficient (N-effect) | Neutral/Standard |
| Solubility (THF) | High (Lipophilic Cl group) | Moderate | High |
Stabilization Strategy: The MIDA Complex
Due to the inherent instability (protodeboronation) of the free acid, the N-methyliminodiacetic acid (MIDA) ester complex is the industry standard for isolating and crystallizing this specific pharmacophore.
2.1. Why MIDA?
The MIDA ligand locks the boron atom into a tetrahedral
-
Shuts down transmetalation: Prevents premature reaction or decomposition.
-
Enhances Crystallinity: MIDA boronates crystallize readily, allowing for rigorous purification (silica chromatography) which is difficult with the free boronic acid.
2.2. Visualization: MIDA Protection Mechanism
The following diagram illustrates the structural transition from the reactive
Caption: Transformation of the reactive sp2 boronic acid into the air-stable sp3 MIDA complex, enabling purification and storage.
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
The 8-chloro substituent creates a "steric wall" near the reaction center. Standard protocols often fail due to slow oxidative addition or competitive protodeboronation.
Protocol: Rapid-Release Cross-Coupling
Objective: Couple (8-Chloroquinolin-4-yl)boronic acid (or its MIDA ester) with an aryl bromide.[1]
Reagents:
-
Catalyst:
(2 mol%) + SPhos (4 mol%)[1]-
Rationale: SPhos is electron-rich and bulky, facilitating oxidative addition into the hindered 8-chloroquinoline system.[1]
-
-
Base:
(3.0 equiv)[1] -
Solvent: Toluene:Water (10:1)
Step-by-Step Methodology:
-
Pre-complexation: In a glovebox or under Argon, mix
and SPhos in dry Toluene. Stir for 15 mins to generate the active species. -
Substrate Addition: Add the aryl bromide (1.0 equiv) and (8-Chloroquinolin-4-yl)boronic acid MIDA ester (1.2 equiv).
-
Activation: Add degassed water and
.-
Note: If using the MIDA ester, the water/base mixture slowly hydrolyzes the MIDA ligand, releasing the active boronic acid in situ. This "slow release" prevents the accumulation of unstable free acid, minimizing decomposition.
-
-
Reaction: Heat to 90°C for 4–12 hours. Monitor by LC-MS.[1]
-
Workup: Cool, dilute with EtOAc, wash with brine, and purify via flash chromatography.
3.2. Reaction Pathway Diagram
The catalytic cycle below highlights the specific challenges introduced by the Quinoline Nitrogen and Chlorine.
Caption: Catalytic cycle emphasizing the Transmetalation step, which is sterically impeded by the 8-chloro substituent, requiring specialized ligands like SPhos.[1]
References
-
MIDA Boronates & General Stability
-
Quinoline Boronic Acid Crystallography
-
Suzuki Coupling of Heterocycles
-
Hydrogen Bonding in Boronic Acids
Sources
Safety Operating Guide
Personal protective equipment for handling (8-Chloroquinolin-4-yl)boronic acid
Executive Safety Summary & Hazard Assessment
Compound Identity:
-
Chemical Name: (8-Chloroquinolin-4-yl)boronic acid[1][2][3][4][5][6]
-
Catalog Reference: BD00798710 (BLD Pharm) / Analogous to CAS 1312794-10-7 (6-Cl isomer)[1][2][3][6]
-
Structure: Quinoline core with a chlorine atom at C8 and a boronic acid moiety at C4.[2][3][6]
Hazard Classification (Derived from Structural Analogs): As a heterocyclic organoboron, this compound exhibits specific reactivity profiles that dictate safety protocols. While specific toxicological data for the 8-chloro isomer is limited, it must be handled according to the "Worst-Case Analog" principle , using data from 4-quinolineboronic acid and 8-chloroquinoline.[1][2][3][6]
| Hazard Category | GHS Classification | Hazard Statement | Mechanism of Action |
| Skin Irritation | Category 2 | H315: Causes skin irritation.[9][2][3][6] | Boronic acids can reversibly bind to serine proteases and cell surface carbohydrates, causing contact dermatitis.[1][2][3] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation.[2][3][6] | Acidic nature of the boronic moiety combined with the basic quinoline nitrogen can cause pH-dependent ocular damage.[9][2][3][6] |
| STOT-SE | Category 3 | H335: May cause respiratory irritation.[9][2][3][6] | Fine dust inhalation irritates mucous membranes; quinoline pharmacophores are potential sensitizers.[2][3] |
| Acute Toxicity | Category 4 (Oral) | H302: Harmful if swallowed.[1][2][3] | Quinolines are historically associated with genotoxicity; however, the boronic acid group enhances water solubility and renal excretion.[1][2][3] |
Personal Protective Equipment (PPE) Matrix
This matrix is designed to create a self-validating safety system . Do not rely on generic "lab safety" rules; use this specific protocol for chloroquinoline boronic acids.
| Protection Zone | Recommended Equipment | Technical Justification (Causality) |
| Respiratory | N95 / P2 Mask (Solids) Half-mask with ABEK1 Filters (Solutions) | Solid State: Prevents inhalation of fine particulates during weighing.[9][1][2][3][6] Solution: If used with volatile solvents (DCM, THF), organic vapor cartridges are required to prevent solvent-carrier uptake.[9][1][2][3][6] |
| Ocular | Chemical Splash Goggles (Indirect Vent) | Safety glasses are insufficient for boronic acids.[1][2][3] The fine powder can bypass side shields.[1][2][3] Goggles provide a sealed environment against dust migration.[1][2][3] |
| Dermal (Hands) | Double Gloving Protocol: 1. Inner: Nitrile (4 mil)2.[1][2][3] Outer: Nitrile (4-8 mil) or Neoprene | Permeation Defense: Chlorinated heterocycles can permeate thin latex.[2][3][6] Nitrile offers superior resistance.[2][3] Double gloving allows the outer layer to be stripped immediately upon contamination without exposing skin.[1][2][3] |
| Body | Lab Coat (Tyvek® or Cotton) + Chemical Apron | Standard cotton coats are porous.[1][2][3] If handling >1g, add a chemically resistant apron (rubber/PVC) to prevent soak-through during spill events.[1][2][3][6] |
Operational Protocol: Handling & Synthesis
Storage & Stability
-
Temperature: Store at 2–8°C . Boronic acids are prone to protodeboronation (loss of the B(OH)₂ group) at elevated temperatures.[1][2][3]
-
Atmosphere: Hygroscopic.[2][3][6] Store under Argon or Nitrogen in a desiccator. Moisture promotes the formation of boroxine anhydrides (trimers), altering stoichiometry.[1][2][3]
Weighing & Transfer Workflow
This workflow minimizes static discharge and aerosolization, critical for halogenated heteroaromatics.[1][2][3]
Figure 1: Safe Handling Workflow for (8-Chloroquinolin-4-yl)boronic acid minimizing aerosol exposure.
Reaction Setup (Suzuki-Miyaura Coupling Context)
-
Solvent Selection: When dissolving in THF, Dioxane, or DMF, add the solvent slowly down the side of the vial to prevent "puffing" of the light powder.[1][2][3]
-
Base Addition: If using carbonate bases (K₂CO₃, Cs₂CO₃), mix solids before adding solvent to ensure homogeneity, but be aware that exotherms can increase volatility.[1][2][3]
-
Inert Gas: Purge the reaction vessel with Nitrogen/Argon for 5 minutes. Oxygen promotes the homocoupling of boronic acids and oxidative deborylation.[1][2][3]
Emergency Response & Spill Management
Critical Principle: Treat all spills as potential genotoxins due to the quinoline core.[1][2][3]
Spill Decision Logic
Figure 2: Decision logic for spill remediation ensuring containment of particulates and vapors.
First Aid Measures
-
Eye Contact: Flush immediately with water for 15 minutes .[2][3][6][10][11] The basicity of the quinoline nitrogen can cause penetrating injury; do not stop flushing until medical help arrives.[1][2][3]
-
Skin Contact: Wash with soap and water.[2][3][6][10][11][12] Do not use alcohol (ethanol/isopropanol) as it may increase the permeability of the skin to the boronic acid.[1][2][3]
Disposal & Deactivation
Waste Stream Classification:
-
Primary Stream: Halogenated Organic Waste .[2][3][6] Even if the solvent is non-halogenated (e.g., THF), the 8-chloro substituent mandates this classification in many jurisdictions.[9][1][2][3][6]
-
Deactivation: For large quantities (>5g), treat with an oxidizing agent (e.g., dilute H₂O₂) to convert the boronic acid to the corresponding phenol (8-chloro-4-hydroxyquinoline) and boric acid, though this is rarely necessary for lab-scale waste.[9][1][2][3][6]
Protocol:
-
Collect all solid waste in a dedicated container labeled "Solid Toxic Waste - Organoboron".[2][3][6]
-
Rinse all glassware with Acetone; collect rinsate in "Halogenated Solvent Waste".[1][2][3]
-
Do not dispose of down the drain. Boron compounds are regulated in water treatment facilities due to phytotoxicity.[1][2][3]
References
-
Fisher Scientific. (2025).[1][2][3] Safety Data Sheet: 3-Quinoline boronic acid. Retrieved from
-
BLD Pharm. (2025).[1][2][3] Product Analysis: (8-Chloroquinolin-4-yl)boronic acid (Cat# BD00798710).[1][2][3][5][6] Retrieved from
-
Fluorochem. (2025).[1][2][3][13] Safety Data Sheet: (6-Chloroquinolin-4-yl)boronic acid. Retrieved from [1][2][3]
-
Hall, D. G. (2011).[1][2][3] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[2][3][6] (Standard text for boronic acid stability and handling).
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Boron Compounds. 29 CFR 1910.1000.[1][2][3]
Sources
- 1. mdpi.com [mdpi.com]
- 2. echemi.com [echemi.com]
- 3. PubChemLite - (4-methylquinolin-8-yl)boronic acid (C10H10BNO2) [pubchemlite.lcsb.uni.lu]
- 4. CAS [chemicalbook.com]
- 5. 1312794-10-7|(6-Chloroquinolin-4-yl)boronic acid|BLD Pharm [bldpharm.com]
- 6. 936940-92-0|7-Chloroquinoline-4-boronic acid|BLD Pharm [bldpharm.com]
- 7. 1-chloroisoquinolin-6-yl-6-boronic acid 95% | CAS: 1800484-01-8 | AChemBlock [achemblock.com]
- 8. chemscene.com [chemscene.com]
- 9. Boronic acid - Tolly Chemical [tollychem.com]
- 10. fishersci.com [fishersci.com]
- 11. file.bldpharm.com [file.bldpharm.com]
- 12. targetmol.com [targetmol.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
